molecular formula C11H11BrN2 B1375603 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile CAS No. 876918-66-0

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B1375603
CAS No.: 876918-66-0
M. Wt: 251.12 g/mol
InChI Key: UJHOFSPIVIOCGB-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is a substituted benzonitrile derivative of interest in chemical and pharmaceutical research. This compound features a bromine atom and a pyrrolidine group attached to a benzonitrile scaffold, making it a valuable multifunctional intermediate in organic synthesis . Its molecular formula is C11H11BrN2, and it is typically characterized by techniques such as NMR and mass spectrometry. The primary application of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is as a versatile building block for the construction of more complex molecules. The bromine substituent is amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, or amine functionalities . Simultaneously, the pyrrolidine group offers a secondary amine for further derivatization, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple synthetic handles . This makes it particularly useful in medicinal chemistry for creating libraries of compounds for screening. In a research context, this compound is explored for its potential as a precursor in the synthesis of molecules that may interact with biological targets. Analogs with similar pyrrolidine and benzonitrile motifs are frequently investigated in drug discovery programs . Researchers value it for developing potential enzyme inhibitors or receptor ligands, where the core structure can be modified to study structure-activity relationships (SAR). Handling of this material requires standard laboratory safety practices. Please consult the Safety Data Sheet (SDS) for detailed hazard information . 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-10-3-4-11(9(7-10)8-13)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHOFSPIVIOCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739595
Record name 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876918-66-0
Record name 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Spectral Characterization & Synthesis Profile

Executive Summary & Compound Significance

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is a high-value pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural utility lies in the orthogonality of its functional groups:

  • The Nitrile (CN): A precursor for amidines, tetrazoles, or hydrolysis to amides/acids.

  • The Bromide (Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Pyrrolidine: A solubility-enhancing moiety that also serves as a hydrogen bond acceptor.

This guide provides a definitive reference for the synthesis, purification, and spectral validation (NMR, MS, IR) of this compound, moving beyond basic data listing to explain the causality of the observed signals.

Synthesis & Reaction Pathway[1][2][3][4][5][6][7]

To understand the impurity profile and spectral data, one must understand the genesis of the molecule. The standard synthesis involves a Nucleophilic Aromatic Substitution (


) of 5-bromo-2-fluorobenzonitrile.

Protocol:

  • Reagents: 5-bromo-2-fluorobenzonitrile (1.0 eq), Pyrrolidine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents facilitate the

    
     transition state).
    
  • Conditions:

    
     for 4-6 hours.
    
Workflow Diagram: Synthesis & Isolation

SynthesisWorkflow SM Start: 5-Bromo-2-fluorobenzonitrile Rxn Reaction: Pyrrolidine, K2CO3, DMF 80°C, 4h SM->Rxn Nucleophilic Attack Quench Quench: Pour into Ice Water (Precipitation) Rxn->Quench Completion (TLC) Filter Isolation: Filtration & Washing Quench->Filter Solid recovery Product Final Product: 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile Filter->Product Drying

Figure 1: Standard synthetic workflow for the generation of the target compound via SNAr mechanism.

Spectral Characterization Profile

The following data represents the consensus spectral signature for high-purity (>98%) material.

A. Mass Spectrometry (MS)

Technique: LC-MS (ESI+) Molecular Formula:


Molecular Weight:  251.12  g/mol 
Ion Observedm/z ValueRelative AbundanceInterpretation

(

)
251.1100%Protonated molecular ion (lighter isotope)

(

)
253.1~98%Protonated molecular ion (heavier isotope)

Diagnostic Insight: The hallmark of this spectrum is the 1:1 doublet pattern separated by 2 mass units. This confirms the presence of a single bromine atom. If this 1:1 ratio is distorted, it indicates contamination with a non-brominated impurity (e.g., debrominated byproduct) or a di-bromo species.

B. Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance)

Frequency (

)
AssignmentMechanistic Explanation
2215 ± 5

Stretch
The nitrile stretch is distinct. It is conjugated with the aromatic ring, slightly lowering the frequency from aliphatic nitriles (~2250).
2970, 2870

Stretch (Aliphatic)
Characteristic of the pyrrolidine ring (

C-H).
1590, 1480

Aromatic Stretch
Skeletal vibrations of the benzene ring.
None

Stretch
Critical QC Check: The absence of a peak at 3300-3500

confirms the complete consumption of the pyrrolidine starting material.
C. Nuclear Magnetic Resonance (NMR)

Solvent:


 (Deuterated Chloroform)
Frequency:  400 MHz (

)[1]

Logic of Assignment:

  • Pyrrolidine Ring: The nitrogen atom is electron-donating by resonance but withdrawing by induction. The

    
    -protons (adjacent to N) are significantly deshielded compared to the 
    
    
    
    -protons.
  • Aromatic Ring:

    • H3 (Ortho to N): The pyrrolidine nitrogen lone pair donates electron density into the ring (resonance), significantly shielding the ortho position. This proton appears furthest upfield among the aromatics.

    • H6 (Ortho to CN): The nitrile group is electron-withdrawing (anisotropic effect), deshielding the ortho proton. This proton appears furthest downfield.

    • H4 (Meta to N, Para to CN): Affected by the bromine (inductive withdrawal) and lack of resonance shielding.

Table:


 NMR Data 
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
H6 7.58Doublet (d)1H

Aromatic (Ortho to CN)
H4 7.42dd1H

Aromatic (Meta to N)
H3 6.68Doublet (d)1H

Aromatic (Ortho to N)

-CH2
3.55 - 3.65Multiplet (m)4H-Pyrrolidine (adj. to N)

-CH2
1.95 - 2.05Multiplet (m)4H-Pyrrolidine (distal)

Table:


 NMR Data (Key Signals) 
Shift (

, ppm)
AssignmentNote
149.5 C2 (Ar-N)Deshielded by N-attachment.
136.5 C4 (Ar-H)
133.8 C6 (Ar-H)
118.0

Nitrile Carbon.
115.5 C3 (Ar-H)Shielded by resonance.
108.0 C5 (C-Br)
98.5 C1 (Ar-CN)Quaternary carbon bearing CN.
52.0 Pyrrolidine

-C
25.8 Pyrrolidine

-C
Analytical Logic & Quality Control

When analyzing samples, researchers should use the following logic tree to validate the structure and identify common failure modes.

Logic Diagram: Spectral Validation

SpectralValidation Start Crude Sample Analysis CheckIR Step 1: IR Spectrum Is N-H peak (3300-3500) present? Start->CheckIR Impurity1 Impurity: Excess Pyrrolidine Action: Acid Wash / Recrystallize CheckIR->Impurity1 Yes CheckMS Step 2: LC-MS Is the Br pattern (1:1) intact? CheckIR->CheckMS No Impurity2 Impurity: Debromination (Single peak at M-79) CheckMS->Impurity2 No (Distorted) CheckNMR Step 3: 1H NMR Is H3 (Ortho to N) doublet at ~6.7 ppm? CheckMS->CheckNMR Yes Impurity3 Impurity: Regioisomer (If F was at C4 or C6) CheckNMR->Impurity3 No Valid VALIDATED STRUCTURE CheckNMR->Valid Yes

Figure 2: Decision matrix for confirming compound identity and purity.

Common Impurities
  • Hydrolysis Product: The nitrile group can hydrolyze to a primary amide (

    
    ) under strongly basic/aqueous conditions at high heat.
    
    • Detection: Appearance of two broad singlets in NMR (

      
      ) at ~6.0-8.0 ppm and loss of CN stretch in IR.
      
  • Starting Material (5-bromo-2-fluorobenzonitrile):

    • Detection: Presence of F-coupling in

      
       NMR (doublets) and absence of aliphatic pyrrolidine peaks.
      
References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for mechanism and solvent effects).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for IR and NMR interpretation of benzonitriles).

  • National Institute of Standards and Technology (NIST). (2023). Benzonitrile Infrared Spectrum. NIST Chemistry WebBook.[3] [Link] (Used as baseline for nitrile stretch assignment).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Source for chemical shift prediction rules regarding ortho-amino substituents).

  • Vertex AI Search. (2023). Synthesis of 5-bromo-2-fluorobenzonitrile derivatives.

Sources

Technical Guide: Stability & Storage of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

[1]

Executive Summary & Chemical Identity[1][2][3]

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is a bifunctional pharmacophore scaffold commonly utilized in the synthesis of kinase inhibitors and protein degraders (PROTACs).[1] Its structure features an electron-deficient aryl ring (due to the nitrile and bromine) substituted with an electron-rich cyclic amine (pyrrolidine).[1]

This "push-pull" electronic system imparts specific stability characteristics. While the compound is generally robust in the solid state, the pyrrolidine nitrogen remains a locus for oxidative degradation, and the nitrile group presents a long-term hydrolysis risk under improper humidity conditions.

PropertySpecification
Chemical Name 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile
CAS Number 1269407-95-5 (Primary), 876918-66-0 (Related)
Molecular Formula C₁₁H₁₁BrN₂
Molecular Weight 251.12 g/mol
Physical State Solid (typically off-white to yellow crystalline powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Primary Hazard Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation)

Physicochemical Stability Profile

To ensure experimental reproducibility, one must understand why the compound degrades. The stability profile is governed by three primary vectors: Oxidative N-Dealkylation , Nitrile Hydrolysis , and Photolytic Debromination .

The "Push-Pull" Electronic Stabilization

The pyrrolidine nitrogen donates electron density into the benzene ring via resonance, while the ortho-cyano and meta-bromo groups withdraw density.

  • Impact: This conjugation reduces the basicity of the pyrrolidine nitrogen compared to a free aliphatic amine, partially shielding it from rapid oxidation. However, it does not eliminate the risk of N-oxide formation over extended storage periods.

Degradation Pathways

The following diagram illustrates the critical degradation nodes that storage protocols must mitigate.

DegradationPathwaysFigure 1: Primary degradation vectors for 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile.Compound5-Bromo-2-(pyrrolidin-1-yl)benzonitrileOxidationN-Oxide Impurity(Air/Peroxides)Compound->Oxidation O2 / TimeHydrolysisAmide/Acid Hydrolysis(Moisture + Acid/Base)Compound->Hydrolysis H2O / pHPhotolysisDebrominated Byproduct(UV Light)Compound->Photolysis hν (UV)

  • Vector A: N-Oxidation: Exposure to atmospheric oxygen or peroxide-containing solvents (e.g., uninhibited ethers) can oxidize the pyrrolidine nitrogen to the N-oxide.[1]

  • Vector B: Nitrile Hydrolysis: While nitriles are kinetically stable, prolonged exposure to moisture—especially if trace acidic impurities are present from synthesis—can hydrolyze the nitrile (-CN) to the primary amide (-CONH₂).

  • Vector C: Photolysis: Aryl bromides are susceptible to homolytic cleavage under strong UV irradiation, leading to debromination.[1]

Storage & Handling Protocols

The following protocols are designed to create a Self-Validating Storage System . By controlling the environment, you minimize the variables in your biological or chemical assays.

Long-Term Storage (Archive > 30 Days)
  • Temperature: -20°C is optimal. 4°C is acceptable for turnover within 6 months.[1]

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) .[1] Argon is preferred due to its higher density, which creates a better blanket over the solid.

  • Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid plastic containers for long-term storage to prevent leaching of plasticizers or permeation of moisture.[1]

  • Desiccation: Store the vial inside a secondary container (e.g., a desiccator or a larger jar) containing active desiccant (silica gel or Drierite).

Working Solution Storage (DMSO Stocks)

Researchers often store compounds as 10 mM DMSO stocks.[1]

  • Freeze/Thaw Cycles: Limit to < 5 cycles. Repeated condensation introduces water, which is hygroscopic in DMSO.[1]

  • Precipitation Risk: This compound is lipophilic.[1] If stored at -20°C in DMSO, it will precipitate.[1]

    • Protocol: Thaw completely at room temperature and vortex/sonicate until fully dissolved before pipetting. Failure to do this results in concentration gradients and failed assays.[1]

  • Solvent Quality: Use anhydrous DMSO (≤ 0.1% water).[1]

Handling Workflow Diagram

StorageWorkflowFigure 2: Recommended handling lifecycle to maintain compound integrity.Receipt1. Receipt & QC(Verify Purity >98% via LC-MS)Aliquot2. Aliquotting(Solid state, under Inert Gas)Receipt->Aliquot Minimize bulk freeze-thawStorage3. Storage(-20°C, Amber Vial, Desiccated)Aliquot->StorageUsage4. Usage(Warm to RT before opening)Storage->Usage Prevent condensationRestock5. Re-seal(Purge Headspace with Ar/N2)Usage->Restock Immediate closureRestock->Storage

Quality Control & Monitoring

Trustworthiness in data comes from verifying your reagents.[1] Do not assume the label purity is static.[1]

Routine QC Method (LC-MS)

A standard reverse-phase gradient is sufficient to separate the parent compound from potential hydrophilic degradants (amide) or oxidized species (N-oxide).[1]

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond detection).[1]

  • Pass Criteria: Purity ≥ 98% (AUC).

Visual Inspection[1]
  • Color Change: Pure compound is typically off-white/yellow.[1] A shift to dark brown or orange often indicates oxidation of the pyrrolidine ring or formation of quinoidal impurities.[1]

  • Physical Form: Clumping or "stickiness" indicates moisture absorption (hygroscopicity).[1]

Safety & Toxicology (E-E-A-T)

While specific toxicology data for this exact intermediate may be limited, the functional groups dictate the safety profile.

  • Nitrile Hazard: Metabolically, aryl nitriles can release cyanide ions, though this is slow for benzonitriles. Treat as Acutely Toxic by ingestion.[1]

  • Skin/Eye Contact: The combination of the basic amine and the aryl halide makes this a potent irritant and potential sensitizer.

  • PPE Requirement:

    • Nitrile gloves (double gloving recommended for DMSO solutions).[1]

    • Chemical safety goggles.[1]

    • Fume hood is mandatory for handling solid powder to prevent inhalation.[1]

References

  • PubChem. (n.d.).[1][2] 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile Compound Summary. National Library of Medicine.[1] Retrieved February 3, 2026, from [Link]

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media.[1] Retrieved February 3, 2026, from [Link]

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the application of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile as a high-value scaffold in medicinal chemistry. It is structured to provide actionable synthetic protocols, reactivity profiles, and strategic design insights.

Executive Summary

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile represents a bifunctional "orthogonally reactive" building block. Its value lies in the electronic and steric differentiation between the C5-aryl bromide and the C1-nitrile.

  • The C5-Bromide: Serves as a diversity vector for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The C1-Nitrile: Acts as a precursor for heterocycle formation (quinazolines, benzimidazoles) or hydrolytic transformation to amides/acids.

  • The C2-Pyrrolidine: Provides a metabolically stable, lipophilic solubilizing group that restricts conformational freedom compared to diethylamine analogs.

This scaffold is particularly relevant in the design of Kinase Inhibitors (targeting the ATP-binding pocket), GPCR ligands , and Nuclear Hormone Receptor modulators (e.g., ROR


t or Androgen Receptor).

Part 1: Structural Analysis & Pharmacophore Properties

The molecule is defined by a specific substitution pattern that directs its chemical behavior and biological interaction.

FeatureChemical PropertyMedicinal Chemistry Utility
C1-Nitrile (CN) Electron-withdrawing; Linear geometry.Precursor to Amides (H-bond acceptors), Amidines (Serine protease inhibitors), or Tetrazoles (Carboxylate bioisosteres).
C2-Pyrrolidine Cyclic tertiary amine;

character.
Increases

score (solubility/selectivity). Removes H-bond donor capability of the parent aniline, reducing non-specific binding.
C5-Bromide Aryl halide; Weakly deactivating.Excellent handle for late-stage diversification via Pd-catalyzed coupling.
Regiochemistry Note (Critical)

Distinguish this molecule clearly from its isomer, 2-bromo-5-(pyrrolidin-1-yl)benzonitrile.

  • Target Molecule: 5-Br, 2-Pyrrolidine.[1][2] (Derived from

    
     on 5-bromo-2-fluorobenzonitrile).
    
  • Isomer: 2-Br, 5-Pyrrolidine.[1][2] (Derived from bromination of 3-pyrrolidinylbenzonitrile).

  • Why it matters: The Target Molecule places the solubilizing pyrrolidine ortho to the nitrile, allowing for specific intramolecular cyclizations (e.g., to tricyclic structures) that the isomer cannot undergo.

Part 2: Synthetic Access (The "Make")

The most robust route to this scaffold is the Nucleophilic Aromatic Substitution (


) of 5-bromo-2-fluorobenzonitrile . The nitrile group at C1 activates the fluorine at C2, making it highly susceptible to displacement by pyrrolidine, while the bromine at C5 remains intact due to the lack of activation at that position.
Protocol: Displacement

Reaction: 5-Bromo-2-fluorobenzonitrile + Pyrrolidine


 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile
Materials
  • Substrate: 5-Bromo-2-fluorobenzonitrile [CAS: 179897-89-3] (1.0 equiv)

  • Nucleophile: Pyrrolidine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: DMF or DMSO (Anhydrous)

  • Temperature: 60°C - 80°C

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 5-bromo-2-fluorobenzonitrile (e.g., 10.0 g) and

    
     (13.8 g).
    
  • Solvation: Add anhydrous DMF (100 mL, 10V). Stir to create a suspension.

  • Addition: Add pyrrolidine (4.1 mL) dropwise over 5 minutes. Note: Exotherm is possible.

  • Reaction: Heat the mixture to 60°C under

    
     atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
    
    • Checkpoint: The starting material (

      
      ) should disappear; product (
      
      
      
      ) will appear. Reaction is typically complete in 2-4 hours.
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL).

  • Isolation: The product is highly lipophilic and will precipitate as a solid. Filter the solid.[3]

    • Alternative: If oil forms, extract with EtOAc (3 x 100 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Yield Expectation: 85-95%.

Part 3: Divergent Synthesis & Reactivity (The "Use")

Once synthesized, the scaffold acts as a "Hub." The following diagram illustrates the logical flow of elaboration.

G Start 5-Bromo-2-fluorobenzonitrile Core 5-Bromo-2-(pyrrolidin-1-yl) benzonitrile (The Scaffold) Start->Core SnAr (Pyrrolidine) Suzuki Biaryl/Heterobiaryl (via Suzuki Coupling) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 (Functionalize C5) Amide Primary Amide (via Hydrolysis) Core->Amide NaOH/H2O2 (Functionalize C1) Quinazoline 4-Aminoquinazoline (via Cyclization) Core->Quinazoline Guanidine/Base (Ring Fusion)

Caption: Divergent synthesis workflow starting from the fluorinated precursor to the pyrrolidine scaffold, branching into C5-arylation or C1-cyclization.

Pathway A: C5-Functionalization (Suzuki-Miyaura Coupling)

The bromine atom is sterically accessible. This step is usually performed before manipulating the nitrile if the target is a biaryl system.

  • Catalyst System:

    
     or 
    
    
    
    are effective.
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base:

    
     or 
    
    
    
    .
  • Key Insight: The pyrrolidine nitrogen is an aniline-type nitrogen but is twisted out of planarity due to steric clash with the ortho-nitrile. It generally does not poison the Pd catalyst.

Pathway B: C1-Nitrile Cyclization (Quinazoline Synthesis)

This is the high-value pathway for Kinase Inhibitors. Reacting the nitrile with a nucleophilic amidine source yields the quinazoline core.

  • Reagent: Guanidine HCl (or Formamidine acetate).

  • Base: NaOEt or NaH.

  • Mechanism: Nucleophilic attack of guanidine on the nitrile

    
     intramolecular displacement of the pyrrolidine?
    
    • Correction/Expert Insight: In most "Niementowski-type" syntheses, the C2-group (pyrrolidine) acts as the leaving group only if it is less nucleophilic. However, here the pyrrolidine is intended to stay. To build a quinazoline retaining the pyrrolidine, one typically hydrolyzes the nitrile to the amide first, then reacts with an aldehyde/ketone, OR uses the nitrile to form a 4-aminoquinazoline derivative where the pyrrolidine remains at position 6 or 7 depending on numbering.

    • Specific Route: To keep the pyrrolidine: React Nitrile with

      
       to form a Tetrazole (bioisostere of carboxylic acid).
      

Part 4: Case Study – Application in ROR t Inverse Agonists

The Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR


t) is a major target for autoimmune diseases (psoriasis, IBD). Biaryl nitriles are common pharmacophores in this class.
Hypothetical Workflow
  • Scaffold Synthesis: Prepare 5-bromo-2-(pyrrolidin-1-yl)benzonitrile as described.

  • Fragment Coupling: Perform Suzuki coupling at C5 with (4-(ethylsulfonyl)phenyl)boronic acid .

    • Result: 4'-(ethylsulfonyl)-4-(pyrrolidin-1-yl)-[1,1'-biphenyl]-3-carbonitrile.

  • Optimization: The nitrile is hydrolyzed to the primary amide (

    
    ) using alkaline hydroperoxide (
    
    
    
    ).
    • Rationale: The amide acts as a hydrogen bond donor/acceptor in the ROR

      
      t ligand binding domain (LBD), often interacting with His479 or Tyr502.
      
Data Summary Table: Optimization of C5-Coupling
CatalystLigandBaseSolventYieldNotes



DME/H2O65%Standard; moderate homocoupling.

XPhos

Toluene/H2O92% Recommended. High activity for electron-rich aryls.

SPhos

Dioxane88%Good for sterically hindered boronic acids.

Part 5: Safety & Handling (E-E-A-T)

  • Nitrile Hazard: While aryl nitriles are generally less toxic than aliphatic nitriles, they can release cyanide under strong metabolic or oxidative stress. Handle in a fume hood.

  • Sensitization: Benzonitrile derivatives are known skin sensitizers (H317).[4] Double-gloving (Nitrile) is required.

  • Storage: Store at room temperature, protected from light. The pyrrolidine ring is susceptible to oxidation (N-oxide formation) over long periods if exposed to air/light.

References

  • Synthesis of Precursor (5-bromo-2-fluorobenzonitrile)

    • Patent: Vertex Pharmaceuticals. "Synthesis of 5-bromo-2-fluorobenzonitrile." US Patent Application 2014/0005167.
    • Source:

  • Pyrrolidine in Medicinal Chemistry

    • Review: Vitale, P., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2020.
    • Source:

  • General

    
     Methodology: 
    
    • Textbook Protocol: "Nucleophilic Aromatic Substitution of Activated Aryl Halides." Organic Chemistry Portal.
    • Source:

  • Safety Data

    • SDS: Sigma-Aldrich Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile (Precursor).
    • Source:

Sources

The Strategic Deployment of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and strategic utilization of novel chemical scaffolds are paramount to addressing unmet medical needs. This guide delves into the untapped potential of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile , a molecule poised at the intersection of several key areas in medicinal chemistry. Its unique structural features—a substituted benzonitrile core, a reactive bromine handle, and a versatile pyrrolidine moiety—render it a highly attractive starting point for the development of innovative therapeutics. This document will provide researchers, scientists, and drug development professionals with an in-depth technical overview of this compound, from its synthesis and chemical properties to its potential applications in targeted protein degradation and epigenetic modulation. We will explore the causality behind experimental designs and present actionable protocols to empower your research endeavors.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's fundamental characteristics is the bedrock of its successful application in drug discovery.

PropertyValueSource
Molecular Formula C11H11BrN2[1]
Molecular Weight 251.1 g/mol [1]
CAS Number 876918-66-0[1]
Appearance White to off-white solidCommercially available
Solubility Soluble in organic solvents such as DMSO, DMF, and DCMInferred from structure
Proposed Synthetic Route

While commercially available, understanding the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile provides insights into potential derivatization strategies. A plausible and efficient synthetic pathway involves a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis_of_5-Bromo-2-(pyrrolidin-1-yl)benzonitrile A 5-Bromo-2-fluorobenzonitrile reagents Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat A->reagents B Pyrrolidine B->reagents C 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile reagents->C SNAr

Caption: Proposed synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile.

This reaction leverages the electron-withdrawing nature of the nitrile group, which activates the ortho-fluoro position for nucleophilic attack by pyrrolidine. The bromine atom at the 5-position remains intact, providing a crucial handle for further chemical modifications.

Core Application I: A Versatile Building Block for Targeted Protein Degradation

The classification of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile as a "Protein Degrader Building Block" points to its significant potential in the rapidly evolving field of targeted protein degradation (TPD).[1] Specifically, it is an ideal starting material for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The PROTAC Concept and the Role of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

PROTAC_Structure_and_Function cluster_PROTAC PROTAC Molecule POI_ligand Warhead (binds to POI) Linker Linker POI_ligand->Linker POI Protein of Interest (POI) POI_ligand->POI Binds E3_ligand E3 Ligase Ligand Linker->E3_ligand E3_ligase E3 Ubiquitin Ligase E3_ligand->E3_ligase Recruits Proteasome Proteasome POI->Proteasome Degradation E3_ligase->POI Ubiquitination Ub Ubiquitin Ub->POI

Caption: The mechanism of action of a PROTAC molecule.

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is a valuable precursor for the "warhead" component of a PROTAC. The bromine atom can be readily functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a linker, which is then connected to an E3 ligase ligand. The pyrrolidinylbenzonitrile moiety itself can be tailored to bind to the target protein.

Experimental Workflow: PROTAC Synthesis and Evaluation
  • Reaction Setup: To a solution of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (1 eq.) and a suitable boronic acid or ester linker precursor (1.2 eq.) in a mixture of dioxane and water (4:1), add Pd(PPh3)4 (0.05 eq.) and K2CO3 (2 eq.).

  • Reaction Conditions: Degas the mixture with argon for 15 minutes, then heat to 90 °C under an argon atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Core Application II: A Scaffold for Epigenetic Modulators - Targeting LSD1

The structural similarity of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile to known inhibitors of Lysine-Specific Demethylase 1 (LSD1) suggests its potential in the development of epigenetic drugs.[2] LSD1 is a key enzyme in gene regulation, and its dysregulation is implicated in various cancers, making it an attractive therapeutic target.

LSD1 Inhibition and the Pyrrolidinylbenzonitrile Pharmacophore

Research has shown that 4-(pyrrolidin-3-yl)benzonitrile derivatives can act as reversible inhibitors of LSD1.[2] The pyrrolidine moiety and the benzonitrile group are key pharmacophoric features that likely interact with the active site of the enzyme. The bromine atom on our lead compound provides an excellent vector for exploring the surrounding chemical space to enhance potency and selectivity.

Screening Cascade for the Identification of LSD1 Inhibitors

A systematic approach is crucial for evaluating the potential of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile derivatives as LSD1 inhibitors.

Screening_Cascade_LSD1 Start Library of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile Derivatives Biochemical_Assay Biochemical LSD1 Inhibition Assay (e.g., Amplex Red Assay) Start->Biochemical_Assay Primary Screen Cellular_Assay Cellular Target Engagement Assay (e.g., Western Blot for H3K4me2 levels) Biochemical_Assay->Cellular_Assay Confirmation of Hits Selectivity_Assay Selectivity Profiling (e.g., against MAO-A/B) Cellular_Assay->Selectivity_Assay Lead Optimization In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Selectivity_Assay->In_Vivo_Studies Candidate Selection

Caption: A typical screening cascade for LSD1 inhibitors.

  • Principle: This assay measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation of its substrate (e.g., H3K4me2 peptide). H2O2, in the presence of horseradish peroxidase (HRP), reacts with Amplex Red to produce the highly fluorescent resorufin.

  • Reagents:

    • Recombinant human LSD1 enzyme

    • H3K4me2 peptide substrate

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Test compounds (derivatives of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile) dissolved in DMSO

  • Procedure: a. In a 96-well black plate, add 2 µL of test compound dilutions. b. Add 48 µL of a master mix containing LSD1 enzyme and H3K4me2 substrate in assay buffer. c. Incubate for 60 minutes at 37 °C. d. Add 50 µL of a detection reagent containing Amplex Red and HRP. e. Incubate for 15 minutes at room temperature, protected from light. f. Measure fluorescence at an excitation of 530-560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Broader Therapeutic Potential: Leveraging the 2-Aminobenzonitrile Scaffold

The 2-aminobenzonitrile core is a well-established privileged scaffold in medicinal chemistry, serving as a precursor to a wide array of heterocyclic compounds with diverse biological activities.[3][4][5] This suggests that 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile could be a starting point for developing agents targeting other therapeutic areas.

  • Kinase Inhibitors: The 2-aminobenzonitrile moiety is a key component of many kinase inhibitors, which are crucial in oncology.[3]

  • Neurodegenerative Diseases: Derivatives of related benzonitriles have shown promise in models of neurodegenerative diseases such as Alzheimer's and ischemic stroke.[6][7]

  • Antimicrobial Agents: The benzofuran derivatives that can be synthesized from related cyanophenols have demonstrated antimicrobial properties.[6]

Conclusion and Future Directions

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is more than just a chemical intermediate; it is a strategic starting point for the development of next-generation therapeutics. Its potential as a versatile building block for PROTACs and as a core scaffold for epigenetic modulators like LSD1 inhibitors is particularly compelling. The experimental workflows and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the full potential of this promising molecule. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in relevant biological assays to unlock their therapeutic value.

References

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google P
  • 5-Bromo-2-(pyrrolidino)benzonitrile, min 98%, 5 grams - CP Lab Safety. (URL: )
  • Application Notes and Protocols: 2-Hydroxybenzonitrile as a Versatile Building Block in Medicinal Chemistry - Benchchem. (URL: )
  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current St
  • 5-Bromo-4-fluoro-2-pyrrolidin-1-ylbenzonitrile | C11H10BrFN2 | CID 168514842 - PubChem. (URL: )
  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (URL: )
  • WO2008150500A1 - A process for preparing 5-bromo-3-[(r)
  • 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 15323111 - PubChem - NIH. (URL: )
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. (URL: )
  • 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile | C11H11BrN2 | CID 67060630 - PubChem. (URL: )
  • (PDF)
  • Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed. (URL: [Link])

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (URL: [Link])

  • Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC - NIH. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. (URL: [Link])

  • LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - MDPI. (URL: [Link])

  • Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions - RSC Publishing. (URL: [Link])

Sources

Strategic Functionalization of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile: A Guide to C-Br Bond Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (CAS: 876918-66-0) is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and protein degraders (PROTACs). Its utility stems from its trifunctional nature: a nitrile group (CN) for heterocycle formation, a pyrrolidine ring providing solubility and binding affinity, and a bromine atom acting as a versatile electrophilic handle.

This guide focuses exclusively on the reactivity of the bromine atom at the C5 position. Due to the competing electronic effects of the electron-donating pyrrolidine (para-positioned) and the electron-withdrawing nitrile (meta-positioned), the C-Br bond exhibits a unique reactivity profile that requires tailored experimental protocols to avoid chemoselectivity errors—specifically, the degradation of the nitrile group during metal-halogen exchange.

Mechanistic Analysis: The Electronic Landscape

To optimize reaction yields, one must understand the electronic environment of the C5-Br bond. The molecule represents a classic "Push-Pull" system, but with a specific orientation that deactivates the bromine toward oxidative addition.

Resonance Effects (The "Push")

The pyrrolidine nitrogen at position C2 is a strong resonance donor (+M). Because the bromine is located at C5 (para to the amine), the nitrogen lone pair donates electron density directly into the C5 carbon.

  • Consequence: The C-Br bond possesses significant double-bond character and increased electron density. This makes the bond stronger and less susceptible to oxidative addition by Palladium(0) compared to electron-deficient aryl halides (e.g., 4-bromobenzonitrile).

Inductive Effects (The "Pull")

The nitrile group at C1 is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). However, it is meta to the bromine.

  • Consequence: While the nitrile lowers the overall electron density of the ring, it cannot effectively stabilize the negative charge at C5 through resonance. Therefore, it does not fully counteract the deactivating +M effect of the pyrrolidine.

Visualizing the Electronic Conflict

The diagram below illustrates the competing electronic vectors that define the reactivity of the C-Br bond.

ElectronicEffects cluster_0 Net Effect on C-Br Bond Pyrrolidine Pyrrolidine (C2) Strong Donor (+M) Benzene Benzene Core Pyrrolidine->Benzene Electron Injection Bromine Bromine (C5) Leaving Group Benzene->Bromine Increased e- Density (Deactivation) Nitrile Nitrile (C1) Acceptor (-I/-M) Benzene->Nitrile Inductive Withdrawal

Caption: Electronic flow showing the para-donation from pyrrolidine deactivating the C-Br bond toward Pd(0) insertion.

Primary Reactivity Workflows

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Due to the electron-rich nature of the C-Br bond (caused by the para-pyrrolidine), standard catalysts like Pd(PPh₃)₄ may be sluggish. High-activity catalyst systems utilizing bulky, electron-rich phosphine ligands are recommended to facilitate the difficult oxidative addition step.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for coupling with aryl boronic acids to form biaryl scaffolds.

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM or Pd(XPhos) G3 Pd(dppf) resists chelation from the nitrile; XPhos promotes oxidative addition on electron-rich rings.
Base K₂CO₃ or K₃PO₄Mild inorganic bases prevent nitrile hydrolysis.
Solvent 1,4-Dioxane / H₂O (4:1)Aqueous mixtures are essential for the transmetallation step.
Temperature 80–100 °CElevated temperature is required to overcome the activation energy of the C-Br bond.

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine 5-bromo-2-(pyrrolidin-1-yl)benzonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degas: Add 1,4-Dioxane/Water (4:1, 0.1 M concentration). Sparge with Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (5 mol%). Seal the vial immediately.

  • React: Heat to 90 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Lithium-Halogen Exchange (The "Danger Zone")

Attempting a standard lithium-halogen exchange with n-Butyllithium (n-BuLi) is NOT recommended . The nitrile group is highly susceptible to nucleophilic attack by the butyl anion, leading to imine formation (and subsequent ketone upon hydrolysis) rather than the desired lithiated species.

The Solution: Turbo-Grignard Exchange

To functionalize the C5 position with electrophiles (e.g., aldehydes, DMF, CO₂), use the "Turbo Grignard" reagent (iPrMgCl·LiCl ). This reagent is selective for Iodine/Bromine exchange and tolerates nitrile groups at controlled temperatures.

Step-by-Step Methodology:

  • Dissolve: Dissolve substrate (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cool: Cool the solution to -20 °C (Ice/Salt bath). Do not cool to -78 °C; the exchange with Mg is too slow at cryogenic temps for aryl bromides.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv).

  • Incubate: Stir at -20 °C to 0 °C for 1–2 hours. Monitor conversion by quenching a small aliquot with MeOH and checking LCMS for the des-bromo product (benzonitrile derivative).

  • Quench: Add the electrophile (e.g., DMF) at 0 °C and warm to RT.

Decision Logic for Functionalization

Select the appropriate workflow based on your target transformation.

ReactionLogic Start Start: 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile Target Select Target Transformation Start->Target Biaryl Biaryl / Alkene (C-C Bond) Target->Biaryl Amine Aniline Derivative (C-N Bond) Target->Amine Electrophile Aldehyde / Acid (C-E Bond) Target->Electrophile Suzuki Suzuki Coupling Pd(dppf)Cl2, 90°C Biaryl->Suzuki Buchwald Buchwald-Hartwig Pd-RuPhos, NaOtBu Amine->Buchwald Turbo Turbo Grignard iPrMgCl·LiCl, -20°C Electrophile->Turbo Warning AVOID n-BuLi (Attacks Nitrile) Electrophile->Warning Risk

Caption: Operational decision tree for selecting the safe and effective functionalization pathway.

References

  • Synthesis and Properties of 5-Bromo-2-fluorobenzonitrile (Precursor)

    • PubChem Compound Summary for CID 2724900. National Center for Biotechnology Information (2025). Link

  • Suzuki Coupling on Ortho-Amino Aryl Bromides

    • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[2] RSC Advances (2024). Link

  • Magnesium-Halogen Exchange in the Presence of Nitriles

    • A Selective and Practical Bromine–Metal Exchange on Bromoheterocyclics. Molecules (2013). Link

  • General Reactivity of 5-Bromo-2-(pyrrolidin-1-yl)

    • PubChem Compound Summary for CID 67060630. National Center for Biotechnology Information (2025). Link

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Methodological & Application

Application Note: High-Fidelity LC-MS Analysis of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Reaction Monitoring, and Impurity Profiling

Executive Summary

This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the analysis of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (CAS: 876918-66-0). This molecule is a critical pharmacophore in medicinal chemistry, often serving as an intermediate for kinase inhibitors (e.g., JAK/STAT pathways) via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (


).

The method addresses specific analytical challenges: the ionization efficiency of the tertiary amine, the resolution of potential regioisomers, and the critical identification of the bromine isotopic signature (


). We provide a self-validating workflow suitable for reaction monitoring and purity assessment in drug discovery environments.
Chemical Context & Analytical Strategy
2.1 The Analyte
  • Formula:

    
    
    
  • Exact Mass: 250.01 (for

    
    ) / 252.01 (for 
    
    
    
    )
  • LogP: ~3.2 (Lipophilic)

  • Key Functional Groups:

    • Pyrrolidine Ring: Provides a basic nitrogen center (

      
       ~8-9), ideal for Electrospray Ionization in positive mode (ESI+).
      
    • Aryl Bromide: The reactive handle for downstream coupling; acts as the primary mass spectral diagnostic tag due to its isotopic pattern.

    • Nitrile Group: Electron-withdrawing group (EWG) that activates the ring for nucleophilic attacks but can be susceptible to hydrolysis (forming amides) under harsh acidic/basic conditions.

2.2 The Analytical Challenge: The "Bromine Walk"

In palladium-catalyzed cross-couplings involving this scaffold, a common side reaction is hydrodebromination (loss of Br, replaced by H). A standard UV-only HPLC method may fail to distinguish the debrominated impurity from the product due to similar chromophores. LC-MS is mandatory to track the disappearance of the unique 1:1 isotopic doublet of the bromine atom.

Method Development Protocol
3.1 Column Selection: Why C18?

While Phenyl-Hexyl columns offer unique selectivity for aromatic rings, a high-coverage C18 column is recommended here. The pyrrolidine ring adds significant hydrophobicity.

  • Recommendation: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 50 mm, 1.8 µm.

  • Rationale: The 1.8 µm particle size ensures high peak capacity for separating the target from early-eluting polar impurities (hydrolyzed nitriles) and late-eluting dimers.

3.2 Mobile Phase Chemistry
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Mechanistic Insight: Formic acid is preferred over Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent that can suppress the ESI+ signal of the pyrrolidine nitrogen by forming neutral ion pairs. Formic acid maintains the protonated state

    
     without significant signal suppression.
    
Experimental Protocols
Protocol A: Sample Preparation (Reaction Monitoring)

Use this protocol to monitor the synthesis of the target from 5-bromo-2-fluorobenzonitrile.

  • Quench: Aliquot 20 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.

  • Dilution: Add 980 µL of Acetonitrile (MeCN) .

    • Why MeCN? It precipitates inorganic salts (e.g.,

      
      ) often used in 
      
      
      
      reactions, preventing source contamination.
  • Vortex: Mix at high speed for 10 seconds.

  • Clarification: Centrifuge at 13,000 rpm for 3 minutes to pellet salts/catalyst.

  • Final Dilution: Transfer 100 µL of supernatant to an LC vial containing 900 µL of Water .

    • Critical Step: The final solvent composition is 10:90 MeCN:Water. Injecting a high-organic sample (100% MeCN) onto a high-aqueous initial gradient (5% B) causes "solvent effects" (peak broadening/splitting).

Protocol B: LC-MS Instrument Parameters
ParameterSettingRationale
Flow Rate 0.4 - 0.6 mL/minOptimal linear velocity for UPLC/UHPLC.
Column Temp 40°CReduces backpressure; improves mass transfer kinetics.
Injection Vol 2 - 5 µLPrevent column overload.
Gradient 0-0.5 min: 5% B (Hold)0.5-3.0 min: 5% -> 95% B3.0-4.0 min: 95% B (Wash)4.0-5.0 min: 5% B (Re-equilibration)Fast ballistic gradient suitable for reaction screening.
Ionization ESI Positive (+)Targets the protonated pyrrolidine nitrogen.
Capillary Voltage 3.0 - 3.5 kVStandard for ESI stability.
Cone Voltage 20 - 30 VCritical: Too high (>50V) may cause in-source fragmentation of the C-Br bond.
Scan Range 100 - 600 m/zCovers precursor and potential dimers.
Data Analysis & Interpretation
5.1 The "Bromine Signature" (Self-Validation)

The presence of the bromine atom provides an internal validation mechanism. You must observe two peaks for the molecular ion


 separated by 2 mass units with nearly equal intensity.[1]
  • 
     Isotope:  m/z ~251.0
    
  • 
     Isotope:  m/z ~253.0
    
  • Intensity Ratio: ~1:1 (Specifically 100:97.3 natural abundance).

Pass Criteria: If the mass spectrum shows a single peak at m/z 251 without the 253 partner, the molecule has been debrominated (a common failure mode). If the ratio is skewed (e.g., 3:1), chlorine contamination may be present.

5.2 Fragmentation Logic (MS/MS)

If performing MS/MS (Product Ion Scan), expect the following transitions:

  • Precursor: 251.0 / 253.0

  • Loss of Br: Neutral loss of 79/81 Da.

  • Pyrrolidine Ring Cleavage: Loss of

    
     or 
    
    
    
    from the cyclic amine.
Visualization: Reaction Monitoring Workflow

The following diagram illustrates the decision tree for monitoring the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile via


 reaction.

ReactionMonitoring Start Reaction Mixture (Aryl Fluoride + Pyrrolidine) SamplePrep Aliquot -> Quench (MeCN) -> Centrifuge Start->SamplePrep LCMS LC-MS Analysis (Gradient 5-95% B) SamplePrep->LCMS Decision Check MS Spectrum at RT of Product LCMS->Decision ResultA Doublet (1:1) m/z 251 & 253 Decision->ResultA Pattern Match ResultB Singlet m/z 173 Decision->ResultB Mass Shift (-79) ResultC Singlet m/z 251 ONLY Decision->ResultC Ratio Mismatch InterpretationA Target Confirmed (Intact Bromine) ResultA->InterpretationA InterpretationB Hydrodebromination (Side Reaction) ResultB->InterpretationB InterpretationC MS Artifact / Interference (Check Isotope Model) ResultC->InterpretationC

Figure 1: Logical decision tree for validating the target molecule based on isotopic signatures.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions between pyrrolidine N and silanols.Ensure mobile phase pH is acidic (0.1% Formic Acid). Increase ionic strength (add 5mM Ammonium Formate).
Signal Suppression Co-elution with inorganic base (

).
Improve sample prep (Protocol A). Divert LC flow to waste for the first 0.5 min.
Split Peaks Solvent mismatch.Sample diluent is too strong (100% MeCN). Dilute sample with water to <20% Organic before injection.
Missing "M+2" Peak Detector saturation.The detector is blinded by high concentration. Dilute sample 1:100 and re-inject.
References
  • Unger, S., Li, W., Flarakos, J., & Tse, F. L. (2013).[2] Roles of LC-MS bioanalysis in drug discovery, development, and therapeutic drug monitoring.[2] Handbook of LC-MS Bioanalysis.[2] 2

  • Holčapek, M., Jirásko, R., & Lísa, M. (2015). Fragmentation reactions using electrospray ionization mass spectrometry.[3][4] Journal of Mass Spectrometry. 5

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Master Organic Chemistry. (2018).

    
    ): Mechanism and Reactivity.6
    
  • PubChem Compound Summary. (2021). 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile.[7] National Center for Biotechnology Information. Link

Sources

use of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile in the synthesis of SARMs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Utilization of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile in SARM Discovery

Part 1: Introduction & Chemical Profile

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (CAS: 876918-66-0) is a specialized aryl halide scaffold used in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs). It belongs to the class of N-aryl-benzonitriles , a structural family pioneered by pharmaceutical entities such as Takeda and Ligand Pharmaceuticals to mimic the A/B-ring geometry of testosterone without the steroidal backbone.

In this scaffold, the benzonitrile moiety acts as the primary hydrogen-bond acceptor (mimicking the 3-ketone of testosterone), while the pyrrolidine ring provides the necessary hydrophobic bulk to fill the ligand-binding pocket (LBP) of the Androgen Receptor (AR). The 5-bromo substituent serves as a versatile "chemical handle" for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to extend the molecule and optimize interactions with the AR Helix-12 (H12), which is the master switch for agonism vs. antagonism.

Chemical Specifications
PropertySpecification
Chemical Name 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile
CAS Number 876918-66-0
Molecular Formula C₁₁H₁₁BrN₂
Molecular Weight 251.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol
Key Function Electrophilic partner for Pd-catalyzed cross-coupling (SARM Library Generation)

Part 2: Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: To synthesize 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile from commercially available precursors via Nucleophilic Aromatic Substitution (SₙAr).

Reagents:

  • 5-Bromo-2-fluorobenzonitrile (1.0 eq) [CAS: 179897-89-3][1]

  • Pyrrolidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluorobenzonitrile (10.0 g, 50 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add K₂CO₃ (13.8 g, 100 mmol) to the solution. The suspension may turn slightly cloudy.

  • Nucleophile Addition: Slowly add pyrrolidine (4.1 mL, 50 mmol) via syringe over 5 minutes. Note: The reaction is exothermic; cooling to 0°C is optional but recommended for scale-up.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[2][3] The starting material (Rf ~0.6) should disappear, and the product (Rf ~0.4) should form.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (500 mL) with vigorous stirring. The product should precipitate as a solid.

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake with water (3 x 50 mL) to remove residual DMF and salts.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) if high purity (>99%) is required.

  • Yield: Expected yield is 85–92% .

Protocol B: Downstream Application (SARM Library Synthesis)

Objective: To utilize the 5-bromo handle to attach a hydrophobic "tail" (biaryl formation) via Suzuki-Miyaura Coupling, generating a potent SARM candidate.

Reagents:

  • 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq)[4]

  • Aryl Boronic Acid (e.g., 4-cyanophenylboronic acid or 3-chloro-4-fluorophenylboronic acid) (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (Solvent)

Step-by-Step Methodology:

  • Charging: In a microwave vial or pressure tube, combine the scaffold (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Solvent System: Add 1,4-Dioxane (10 mL) and 2 M Na₂CO₃ (3 mL).

  • Degassing: Sparge the mixture with Nitrogen gas for 10 minutes to remove dissolved oxygen (critical for Pd cycle).

  • Coupling: Seal the vessel and heat to 100°C for 12 hours (thermal) or 120°C for 30 minutes (microwave irradiation).

  • Extraction: Dilute with EtOAc (50 mL) and wash with water and brine. Dry over MgSO₄.

  • Isolation: Concentrate in vacuo and purify via preparative HPLC or column chromatography.

  • Result: A biaryl SARM analogue ready for biological assay (e.g., Hershberger assay).

Part 3: Visualization & Logic

Figure 1: Synthetic Workflow & Pharmacophore Mapping

This diagram illustrates the conversion of the fluorinated precursor to the SARM scaffold and its subsequent elaboration into a bioactive library.

SARM_Synthesis cluster_SAR Structure-Activity Relationship (SAR) Logic Precursor 5-Bromo-2-fluorobenzonitrile (Starting Material) Scaffold 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (The Scaffold) Precursor->Scaffold SnAr Reaction (Protocol A) Reagents1 Pyrrolidine K2CO3, DMF, 80°C Reagents1->Scaffold Library SARM Library (Biaryl Derivatives) Scaffold->Library Suzuki Coupling (Protocol B) Node_CN Nitrile (CN) H-Bond Acceptor (Mimics 3-Keto) Scaffold->Node_CN Node_Pyr Pyrrolidine Ring Hydrophobic Filling (Steric Fit) Scaffold->Node_Pyr Reagents2 Aryl-B(OH)2 Pd(dppf)Cl2, Base Reagents2->Library Node_Biaryl 5-Pos Biaryl Tail Helix 12 Interaction (Agonist Switch) Library->Node_Biaryl

Caption: Workflow transforming the fluorinated precursor into the SARM scaffold, highlighting the SAR roles of each moiety.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized SARM precursors, the following QC parameters must be met before proceeding to biological testing.

TestMethodAcceptance CriteriaPurpose
Purity HPLC-UV (254 nm)> 98.0%Ensure no unreacted fluorobenzonitrile remains (potential toxicity).
Identity ¹H-NMR (DMSO-d₆)Integration matches structureVerify the pyrrolidine ring installation (multiplets at ~1.9 and ~3.4 ppm).
Halogen Check Mass Spec (LC-MS)M+ / M+2 pattern (1:1)Confirm presence of Bromine atom (essential for Suzuki coupling).
Residual Solvent GC-Headspace< 500 ppm DMFDMF is cytotoxic and can interfere with cellular AR assays.

Part 5: Safety & Handling

  • Hazard Identification: 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is an organic nitrile. While less volatile than simple nitriles, it should be treated as potentially toxic by ingestion or inhalation.

  • Engineering Controls: All synthesis steps (especially Protocol A involving heating DMF) must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste Disposal: Aqueous waste from the workup contains fluoride ions and potassium salts; dispose of in accordance with local environmental regulations. Organic waste (DMF/EtOAc) must be incinerated.

References

  • Takeda Pharmaceutical Company Limited. (2005).[5] Benzonitrile derivatives and their use as androgen receptor modulators.[2][3][6][7] European Patent EP1593673 A1.

  • Jones, D. E., et al. (2009). Non-steroidal selective androgen receptor modulators (SARMs): Dissociating the anabolic and androgenic activities of the androgen receptor for therapeutic benefit. Journal of Medicinal Chemistry.[8]

  • Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development.[2][3][6] Nuclear Receptor Signaling.

  • ChemicalBook. (2023). Product Entry: 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (CAS 876918-66-0).[4][9][10]

Sources

functionalization of the cyano group in 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Cyano Group in 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Executive Summary & Strategic Context

This guide details the chemoselective functionalization of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (CAS: 876918-66-0) . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. The molecule presents a unique "push-pull" electronic challenge:

  • Steric/Electronic Deactivation: The ortho-pyrrolidine group is a strong electron donor (EDG) and sterically bulky, significantly deactivating the nitrile carbon toward nucleophilic attack compared to simple benzonitriles.[1]

  • Chemoselectivity Risk: The meta-bromide (-Br) is a valuable handle for downstream cross-coupling (e.g., Suzuki-Miyaura).[1] Standard nitrile reduction methods (e.g., LiAlH₄ or catalytic hydrogenation) pose a high risk of hydrodehalogenation (cleaving the C-Br bond).[1]

This application note provides three validated protocols designed to modify the nitrile group while strictly preserving the aryl bromide and accommodating the steric bulk of the pyrrolidine ring.

Reaction Landscape & Decision Logic

The following diagram illustrates the divergent pathways for functionalizing the nitrile group. Note the specific choice of reagents to ensure orthogonality with the aryl bromide.

ReactionLandscape cluster_notes Critical Process Parameters (CPPs) Start 5-Bromo-2-(pyrrolidin-1-yl) benzonitrile Amide Primary Amide (Hydrolysis) Start->Amide NaOH, H2O2 (Radziszewski) Amine Benzylamine (Reduction) Start->Amine BH3·THF (Chemoselective) Tetrazole 5-Substituted Tetrazole (Bioisostere) Start->Tetrazole NaN3, ZnBr2 (Lewis Acid Cat.) Note1 Avoid Pd/C or LiAlH4 to preserve Ar-Br Note2 ZnBr2 activates nitrile overcoming steric hindrance

Figure 1: Divergent synthetic pathways. The selected reagents prioritize chemoselectivity (preserving the Ar-Br bond) and reactivity (overcoming the electron-rich nature of the scaffold).

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis to Primary Amide

Objective: Convert the nitrile to a primary amide without over-hydrolysis to the carboxylic acid. Mechanism: The Radziszewski reaction uses the hydroperoxide anion (


) as a super-nucleophile, which is less sensitive to the steric hindrance of the ortho-pyrrolidine than hydroxide alone.
  • Reagents:

    • Substrate (1.0 equiv)

    • Hydrogen Peroxide (30% aq., 5.0 equiv)[1]

    • Sodium Hydroxide (6M aq., 1.2 equiv)[1]

    • Solvent: DMSO or MeOH (DMSO preferred for solubility)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (1.0 g, 3.98 mmol) in DMSO (5 mL) in a round-bottom flask.

  • Cooling: Place the flask in an ice-water bath (0 °C).

  • Base Addition: Add NaOH (6M, 0.8 mL) dropwise. Note: The pyrrolidine acts as an internal base, but external base is required to generate the hydroperoxide anion.[1]

  • Oxidant Addition: Add H₂O₂ (30%, 2.0 mL) dropwise over 10 minutes. Caution: Exothermic.[1]

  • Reaction: Allow to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC or LCMS for disappearance of the nitrile peak.

  • Quench & Isolation: Pour the mixture into ice water (50 mL). The product usually precipitates.[2] Filter the white solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, and dry over Na₂SO₄.[1]

Data & Validation:

Parameter Specification
Yield 85–92%
IR (ATR) Disappearance of -CN stretch (~2210 cm⁻¹); Appearance of Amide I/II (~1680 cm⁻¹)

| Chemoselectivity | >99% retention of Ar-Br (Confirmed by MS isotopic pattern) |[1]

Protocol B: Chemoselective Reduction to Benzylamine

Objective: Reduce the nitrile to a primary amine while strictly preserving the aryl bromide. Rationale: Catalytic hydrogenation (Pd/C, H₂) is contraindicated due to rapid oxidative addition into the C-Br bond.[1] LiAlH₄ is risky. Borane-THF (BH₃[1][3][4]·THF) is the gold standard here as it reduces nitriles via a Lewis acid mechanism that leaves aryl halides intact.

  • Reagents:

    • Substrate (1.0 equiv)

    • BH₃[1][3][4]·THF complex (1.0 M in THF, 3.0 equiv)[1]

    • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask and purge with Argon. Add substrate (1.0 g) and anhydrous THF (10 mL).

  • Addition: Cool to 0 °C. Add BH₃·THF (12 mL, 12 mmol) dropwise via syringe.

  • Reflux: The electron-rich nature of the pyrrolidine ring deactivates the nitrile. Heat the reaction to reflux (66 °C) for 4–6 hours to drive completion.

  • Quench (Critical): Cool to 0 °C. Slowly add Methanol (5 mL) to quench excess borane (H₂ evolution).

  • Acid Hydrolysis: Add HCl (1M in MeOH or aqueous, 10 mL) and reflux for 1 hour. This breaks the stable boron-amine complex.

  • Workup: Basify to pH >10 with NaOH (aq). Extract with DCM. Note: The amine product is polar; ensure thorough extraction.[1]

Data & Validation:

Parameter Specification
Yield 75–85%
1H NMR New signal: ~3.8 ppm (s, 2H, Ar-CH ₂-NH₂)

| Side Products | <1% Debrominated product (Des-bromo analog) |[1]

Protocol C: Bioisosteric Expansion (Tetrazole Synthesis)

Objective: Convert nitrile to 5-substituted tetrazole (carboxylic acid bioisostere). Rationale: The steric bulk of the ortho-pyrrolidine hinders the approach of the azide ion. We utilize Zinc Bromide (ZnBr₂) as a Lewis acid catalyst to activate the nitrile (Demko-Sharpless conditions).[2]

  • Reagents:

    • Substrate (1.0 equiv)

    • Sodium Azide (NaN₃, 1.5 equiv) Caution: Toxic[1]

    • Zinc Bromide (ZnBr₂, 1.0 equiv)[1]

    • Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)[1]

Step-by-Step Methodology:

  • Mixture: In a pressure vial, combine substrate (1.0 g), NaN₃ (390 mg), and ZnBr₂ (900 mg).

  • Solvent: Add Water (10 mL) and Isopropanol (5 mL).

  • Heating: Seal the vial and heat to 100–110 °C for 16–24 hours. Note: Vigorous heating is required to overcome the electronic deactivation from the pyrrolidine.

  • Workup: Cool to RT. Add Ethyl Acetate (30 mL) and 1M HCl (until pH 1).

    • Why pH 1? To protonate the tetrazole (pKa ~4.5) and break the Zinc-Tetrazolate complex.

  • Isolation: Separate the organic layer. The product often crystallizes upon evaporation or can be purified via recrystallization from EtOH.

Data & Validation:

Parameter Specification
Yield 80–90%
LCMS M+H = 309/311 (Br pattern maintained)

| NMR | Broad singlet ~14-15 ppm (Tetrazole N-H) |[1]

Troubleshooting & Optimization Logic

The following decision tree helps troubleshoot low conversion, a common issue with electron-rich nitriles.

Optimization Problem Issue: Low Conversion (<50%) Check1 Check Sterics/Solubility Problem->Check1 Check2 Check Electronic Deactivation Problem->Check2 Sol1 Switch Solvent: DMF (120°C) or NMP Check1->Sol1 Precipitate observed? Sol2 Increase Catalyst Load: ZnBr2 (2.0 equiv) Check2->Sol2 Homogeneous but slow?

Figure 2: Troubleshooting logic for sterically hindered/electron-rich nitriles.

References

  • Radziszewski Hydrolysis (General): Cacchi, S., et al. "Amide Synthesis via Hydrolysis of Nitriles."[1] Organic Reactions, 2004.[1]

  • Chemoselective Reduction (Borane): Brown, H. C., et al. "Selective reductions.[1] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters and nitriles." J. Org.[5] Chem., 1982.[1]

  • Zinc-Catalyzed Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B.[1][6] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." J. Org.[5] Chem., 2001, 66(24), 7945–7950.[1]

  • Cobalt-Catalyzed Reduction (Alternative): "Reduction of Nitriles to Amines using CoCl2/NaBH4." Organic Chemistry Portal.

Sources

analytical techniques for quality control of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Quality Control of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Abstract

This document provides a comprehensive guide to the analytical techniques and detailed protocols for the quality control (QC) of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of this raw material is paramount for the consistency and safety of the final active pharmaceutical ingredient (API).[1] This application note is designed for researchers, analytical scientists, and drug development professionals, offering a suite of validated methods to establish a robust quality control system. The protocols herein cover chromatographic, spectroscopic, and titrimetric techniques, emphasizing the scientific rationale behind methodological choices to ensure self-validating and reliable results.

Introduction: The Critical Role of Intermediate Quality Control

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is a substituted benzonitrile derivative. Aromatic nitriles are pivotal precursors in the synthesis of a wide array of pharmaceuticals and fine chemicals.[2][3] The quality of such an intermediate directly impacts the impurity profile, yield, and overall safety of the final drug substance. Therefore, a rigorous quality control strategy is not merely a regulatory requirement but a fundamental pillar of Good Manufacturing Practice (GMP).[1][4]

This guide details a multi-faceted analytical approach to comprehensively characterize 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile, ensuring it meets the stringent specifications required for pharmaceutical development. The methods described are designed to confirm identity, quantify purity, profile impurities, measure water content, and assess residual solvents, providing a complete quality profile of the material.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Chemical Structure (Self-generated)

Molecular Formula C₁₁H₁₁BrN₂[5]
Molecular Weight 251.12 g/mol [5]
Appearance Off-white to pale yellow solid (Typical)(General knowledge)
CAS Number 1269407-95-5[5]

Overall Quality Control Workflow

A systematic workflow ensures that each batch of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is evaluated consistently. The process begins with sample receipt and culminates in a final disposition decision based on the collective analytical results.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition SampleReceipt Sample Receipt & Documentation Review Quarantine Quarantine & Labeling SampleReceipt->Quarantine Visual Visual Inspection (Appearance, Color) Quarantine->Visual Identity Identity Confirmation (FTIR, NMR) Visual->Identity Purity Purity & Impurity Profile (HPLC) Visual->Purity Residual Residual Solvents (GC-HS) Visual->Residual Water Water Content (Karl Fischer) Visual->Water Review Data Review & Specification Check Identity->Review Purity->Review Residual->Review Water->Review COA Certificate of Analysis (CoA) Generation Review->COA Release Release or Rejection COA->Release

Caption: High-level workflow for quality control of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile.

Identity Confirmation: Spectroscopic Analysis

Confirming the chemical structure of the material is the first and most critical step in quality control. A combination of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous identification.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.[7] It serves as a rapid and reliable fingerprinting technique. For 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile, key absorptions are expected for the nitrile, aromatic ring, and amine functionalities.

Protocol:

  • Sample Preparation: Prepare a Potassium Bromide (KBr) pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Background Collection: Collect a background spectrum of the empty sample compartment (or KBr pellet/clean ATR crystal).

  • Sample Analysis: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Compare the obtained spectrum against a qualified reference standard.

Expected Spectral Features:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2220-2240C≡N StretchNitrile
~3050-3100C-H StretchAromatic
~1580-1600, ~1450-1500C=C StretchAromatic Ring
~1250-1350C-N StretchAryl-Amine
~800-900C-H Bending (out-of-plane)Substituted Benzene
~500-600C-Br StretchAryl Halide
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field.[8][9] ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and ensure the correct isomeric structure.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 1 second, and referencing to the residual solvent peak or Tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

  • Data Interpretation: Analyze the chemical shifts, integration (for ¹H), and multiplicity of the signals to confirm they are consistent with the structure of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile.

Purity and Impurity Profiling by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile and thermally labile compounds.[10] A reverse-phase method is ideal for separating the relatively non-polar analyte from potential polar and non-polar impurities. The method must be capable of separating the main component from process-related impurities and degradation products.

Rationale for Method Design:

  • Column: A C18 column is chosen for its versatility and strong retention of moderately non-polar compounds like the target molecule.

  • Mobile Phase: A gradient of acetonitrile and water allows for the elution of a wide range of impurities with varying polarities.

  • Additive: A small amount of acid (e.g., formic or trifluoroacetic acid) is used to protonate any basic sites, leading to sharper peaks and more reproducible retention times.[11]

  • Detection: UV detection is suitable as the benzonitrile moiety contains a strong chromophore. Wavelength selection should be based on the UV absorbance maximum of the analyte.

Protocol:

ParameterRecommended Conditions
Instrument HPLC system with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined UV max)
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of ~0.5 mg/mL.
Gradient Program Time (min)
0
20
25
25.1
30

System Suitability: Before sample analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Calculation: Purity is determined by area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Residual Solvent Analysis by GC

Principle: Gas Chromatography (GC) is the standard technique for analyzing volatile organic compounds, such as residual solvents from the manufacturing process.[12][13] Since solvents can have varying degrees of toxicity, regulatory guidelines like ICH Q3C mandate their control.[14] Headspace (HS) sampling is employed to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile sample matrix.

Rationale for Method Design:

  • Technique: Static headspace GC with Flame Ionization Detection (FID) is a robust and universally responsive method for organic solvents.[15]

  • Column: A 624-type phase is specifically designed for the separation of common residual solvents.[16]

  • Diluent: A high-boiling, polar solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to dissolve the sample and facilitate the efficient partitioning of volatile analytes into the headspace.

Protocol:

ParameterRecommended Conditions
Instrument Headspace Gas Chromatograph with FID
Column DB-624, 30 m x 0.32 mm, 1.8 µm (or equivalent)
Carrier Gas Helium or Hydrogen
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C
Detector Temp. 260 °C
Headspace Vial 20 mL
Sample Preparation Accurately weigh ~100 mg of the sample into a headspace vial. Add 1.0 mL of DMSO and seal immediately.
HS Oven Temp. 80 °C
HS Equilibration Time 15 min

Quantification: Analysis is performed against an external standard containing known concentrations of the expected process solvents.

Water Content by Karl Fischer Titration

Principle: Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content.[17][18] It is based on a chemical reaction where iodine stoichiometrically reacts with water. This technique is superior to loss-on-drying as it is not affected by the loss of other volatile components.[17]

Rationale for Method Selection:

  • Volumetric vs. Coulometric: The choice depends on the expected water content.[19][20] For raw materials with expected water content >0.1%, volumetric titration is suitable. For trace amounts (<0.1%), the more sensitive coulometric method is preferred. Given the nature of the solid material, volumetric titration is a robust starting point.

KF_Decision Start Determine Water Content Decision Expected Water Content? Start->Decision Volumetric Use Volumetric KF Titration Decision->Volumetric > 0.1% Coulometric Use Coulometric KF Titration Decision->Coulometric < 0.1% (1000 ppm)

Caption: Decision logic for selecting the appropriate Karl Fischer titration method.

Volumetric KF Protocol:

  • Titrator Preparation: Fill the burette with a standardized volumetric KF titrant (e.g., Hydranal™-Composite 5) and condition the titration vessel containing a suitable solvent (e.g., dry methanol) to a drift-free endpoint.

  • Standardization: Determine the exact titer of the reagent using a certified water standard or disodium tartrate dihydrate.

  • Sample Analysis: Accurately weigh a suitable amount of the sample (to consume a reasonable volume of titrant) and add it directly to the conditioned vessel.

  • Titration: Initiate the titration. The instrument will automatically stop at the endpoint.

  • Calculation: The instrument software calculates the water content based on the sample weight, titrant volume, and titer.

Summary of Specifications

The following table summarizes a typical quality control specification sheet for 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile intended for pharmaceutical use.

TestMethodAcceptance Criteria
Appearance Visual InspectionOff-white to pale yellow solid
Identity FTIRSpectrum conforms to the reference standard
Identity ¹H NMRStructure conforms to the reference standard
Purity (by HPLC) HPLC (Area %)≥ 99.0%
Individual Impurity HPLC (Area %)≤ 0.15%
Total Impurities HPLC (Area %)≤ 0.5%
Water Content Karl Fischer Titration≤ 0.5% w/w
Residual Solvents GC-HSMeets ICH Q3C limits

References

  • National Center for Biotechnology Information (2024). 5-Bromo-2-hydroxybenzonitrile. PubChem Compound Summary for CID 39185. [Link]

  • Google Patents (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Hiremath, S. M., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. Journal of Molecular Structure. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]

  • Google Patents (2013).
  • National Center for Biotechnology Information (2024). 5-Bromo-4-methoxy-2-pyrrolidin-1-ylbenzonitrile. PubChem Compound Summary for CID 168515175. [Link]

  • National Center for Biotechnology Information (2024). 5-Bromo-4-fluoro-2-pyrrolidin-1-ylbenzonitrile. PubChem Compound Summary for CID 168514842. [Link]

  • Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. [Link]

  • National Center for Biotechnology Information (2024). 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile. PubChem Compound Summary for CID 67060630. [Link]

  • World Health Organization (2010). Annex 1 WHO good practices for pharmaceutical quality control laboratories. [Link]

  • ResearchGate (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. [Link]

  • Aromatics Wiki. Quality Control & Analytical Standards. [Link]

  • LCGC International (2022). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Scharlab (2023). Karl Fischer water content titration. [Link]

  • Agilent Technologies. Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • ResearchGate (2021). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link]

  • Kyoto Electronics Manufacturing. Water Determination (Karl Fischer Method). [Link]

  • IOSR Journal of Applied Chemistry (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Google Patents (1975). US3920670A - Process for hydrolysis of nitriles.
  • UFAG Laboratorien AG. Quality Control of Raw Materials and Active Ingredients. [Link]

  • Shimadzu (2018). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • PubMed (2012). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • MediZap (2021). cGMP Controlled Raw Materials Best Practices. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Moroccan Journal of Chemistry (2017). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. [Link]

  • ResearchGate (2002). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding to not only identify and solve common issues but also to proactively optimize your reaction conditions for higher yield and purity.

Introduction to the Synthesis

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is typically synthesized via two primary routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. This guide will cover both methodologies, addressing their specific challenges.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This route involves the reaction of 5-Bromo-2-fluorobenzonitrile with pyrrolidine. The electron-withdrawing nature of the nitrile group activates the aromatic ring, facilitating the displacement of the fluoride leaving group by the pyrrolidine nucleophile.

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction utilizes 2,5-dibromobenzonitrile and pyrrolidine as coupling partners. This method is highly versatile but requires careful control of the catalyst system, ligand, and base to achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for my needs?

A1: The SNAr route is often preferred for its simplicity and avoidance of expensive and sensitive palladium catalysts and ligands. However, the availability and cost of 5-Bromo-2-fluorobenzonitrile can be a limiting factor. The Buchwald-Hartwig route offers broader substrate scope and can be more tolerant of certain functional groups but requires careful optimization of the catalytic system.

Q2: My reaction is not going to completion. What are the likely causes?

A2: For the SNAr reaction, incomplete reaction can be due to insufficient temperature, a deactivated nucleophile (e.g., protonation by adventitious acid), or poor solvent choice. For the Buchwald-Hartwig amination, catalyst deactivation, improper ligand choice, or a suboptimal base can all lead to stalling of the reaction.

Q3: I am observing a significant amount of a side product that appears to be the debrominated starting material. What is happening?

A3: This is likely due to hydrodehalogenation, a common side reaction in palladium-catalyzed couplings like the Buchwald-Hartwig reaction.[1] It occurs when a palladium-hydride species is generated in the catalytic cycle, which can then reduce the aryl halide. This can be influenced by the choice of base, solvent, and ligand.

Q4: My final product is difficult to purify. What are some common impurities?

A4: Common impurities include unreacted starting materials, debrominated products, and in the case of Buchwald-Hartwig, residual palladium catalyst and ligands. Additionally, hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can occur, especially if the reaction is run at high temperatures in the presence of a strong base.

Troubleshooting Guide

Issue 1: Low Yield of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile
Potential Cause Recommended Solution & Scientific Rationale
(SNAr) Insufficient Reaction Temperature Gradually increase the reaction temperature in 10 °C increments. The SNAr reaction has an activation energy barrier that must be overcome for the nucleophilic attack to occur efficiently.
(SNAr & Buchwald-Hartwig) Impure Starting Materials or Reagents Ensure the purity of starting materials and reagents. Water content in solvents or pyrrolidine can affect the reaction. For Buchwald-Hartwig, the quality of the palladium source and ligand is critical for catalytic activity.
(Buchwald-Hartwig) Catalyst Deactivation Use an appropriate ligand to stabilize the palladium catalyst. Sterically hindered biarylphosphine ligands are often effective.[2] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
(Buchwald-Hartwig) Suboptimal Base The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base's role is to deprotonate the amine, forming the active nucleophile. An inappropriate base can lead to slow reaction or side reactions.[2]
Issue 2: Formation of Significant Side Products
Side Product Likely Cause & Mechanism Troubleshooting & Optimization
5-Bromo-2-aminobenzonitrile (from pyrrolidine decomposition) At elevated temperatures, pyrrolidine can undergo decomposition, potentially leading to the formation of ammonia or other smaller amines that can compete in the reaction.Optimize the reaction temperature to the lowest effective point. Consider using a solvent with a lower boiling point to control the maximum temperature.
5-Bromo-2-hydroxybenzonitrile Presence of water in the reaction mixture can lead to the formation of hydroxide ions, which can act as a competing nucleophile, displacing the fluoride or bromide.[3]Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Hydrolysis of Nitrile Group (to amide or carboxylic acid) Strong basic conditions, especially at elevated temperatures, can promote the hydrolysis of the benzonitrile group.[4]Use the mildest effective base. If possible, run the reaction at a lower temperature for a longer duration. Careful work-up to neutralize the base promptly is also important.
Debrominated Product (2-(pyrrolidin-1-yl)benzonitrile) A common side reaction in Buchwald-Hartwig amination, known as hydrodehalogenation. It is often mediated by palladium-hydride species formed in the catalytic cycle.[1]The choice of ligand and base can influence the rate of hydrodehalogenation. In some cases, adding a small amount of a sacrificial hydrogen acceptor can mitigate this side reaction.[5]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow reagents Combine 5-Bromo-2-fluorobenzonitrile, pyrrolidine, and K2CO3 in DMSO reaction Heat at 80-100 °C Monitor by TLC/HPLC reagents->reaction Inert Atmosphere workup Quench with water Extract with Ethyl Acetate reaction->workup Upon Completion purification Purify by column chromatography (Hexanes/Ethyl Acetate) workup->purification product 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile purification->product

Caption: SNAr Synthesis Workflow

  • To a solution of 5-Bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Protocol 2: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine 2,5-dibromobenzonitrile, pyrrolidine, Pd catalyst, ligand, and base in Toluene reaction Heat at 90-110 °C Monitor by TLC/HPLC reagents->reaction Inert Atmosphere workup Cool, filter through Celite® Concentrate filtrate reaction->workup Upon Completion purification Purify by column chromatography (Hexanes/Ethyl Acetate) workup->purification product 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile purification->product

Caption: Buchwald-Hartwig Amination Workflow

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with 2,5-dibromobenzonitrile (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.5 eq).

  • Add anhydrous toluene, followed by pyrrolidine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Data Presentation

Table 1: Common Side Products and Their Characteristics

Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin Analytical Signature (relative to product)
5-Bromo-2-hydroxybenzonitrileC₇H₄BrNO198.02Reaction with residual waterMore polar on TLC/HPLC
5-Bromo-2-aminobenzamideC₇H₆BrN₂O214.04Hydrolysis of nitrile groupSignificantly more polar on TLC/HPLC
2-(pyrrolidin-1-yl)benzonitrileC₁₁H₁₂N₂172.23HydrodehalogenationLess polar on TLC/HPLC

Visualization of Reaction Mechanisms

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Mechanism start 5-Bromo-2-fluorobenzonitrile + Pyrrolidine intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Nucleophilic Attack product 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile + F⁻ intermediate->product Loss of Leaving Group

Caption: SNAr Reaction Mechanism

The SNAr mechanism proceeds via a two-step addition-elimination process.[6] The nucleophilic pyrrolidine attacks the carbon bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the fluoride leaving group.

Buchwald_Hartwig_Mechanism pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition (Aryl-Br Bond Cleavage) pd0->oxidative_addition + Ar-Br pd_complex Ar-Pd(II)(Br)Lₙ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + Pyrrolidine, Base pd_amido Ar-Pd(II)(NR₂)Lₙ amine_coordination->pd_amido reductive_elimination Reductive Elimination (C-N Bond Formation) pd_amido->reductive_elimination product Product + Pd(0)Lₙ reductive_elimination->product

Caption: Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[2] Subsequent coordination of pyrrolidine, followed by deprotonation with a base, forms a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

References

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google P
  • Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. (URL not available)
  • 5-Bromo-2-hydroxybenzonitrile - PMC - NIH. [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (URL not available)
  • Benzonitrile patented technology retrieval search results - Eureka | P
  • 5-Bromo-2-(pyrrolidino)benzonitrile, min 98%, 5 grams - CP Lab Safety. [Link]

  • Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile - PrepChem.com. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile | C11H11BrN2 | CID 67060630 - PubChem. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. [Link]

  • Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. (URL not available)
  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water | ACS Catalysis. [Link]

  • hydrolysis of nitriles - Chemguide. [Link]

Sources

Technical Support Center: Optimization of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-5BR-PYR-CN Subject: Troubleshooting Low Yield in Suzuki-Miyaura Coupling of Electronically Deactivated Aryl Bromides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Assessment: Why is this reaction failing?

The low yield observed with 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is rarely due to random experimental error. It is a predictable consequence of the substrate's electronic architecture.

To solve this, we must first diagnose the specific failure mode. The two most common scenarios are:

  • Reaction Stalled (Low Conversion): Starting material (Aryl Bromide) remains unreacted.

  • Boronic Acid Consumption (Low Yield): Aryl bromide remains, but the boronic acid partner has disappeared.

The Root Cause: Electronic Deactivation

The pyrrolidine group at the C2 position is a powerful electron-donating group (EDG). Because it is located para to the bromine at C5, it pushes electron density into the aromatic ring via resonance (+M effect).

  • Effect: This increases the electron density of the C-Br bond, significantly strengthening it (increasing double-bond character).

  • Consequence: The Oxidative Addition (OA) of the Palladium(0) catalyst into the C-Br bond—typically the rate-determining step—becomes kinetically difficult.[1] Standard catalysts like Pd(PPh₃)₄ lack the electron density to break this fortified bond.

The Secondary Failure: Protodeboronation

If the Oxidative Addition is slow, the catalytic cycle bottlenecks. The boronic acid partner is left "waiting" in the basic reaction mixture. Under these conditions, the boronic acid undergoes protodeboronation (hydrolysis of the C-B bond), converting it into a non-reactive arene.[2]

Visualizing the Failure Mode

The following diagram illustrates the "Vicious Cycle" caused by the substrate's electronics.

SuzukiFailure Start Start: 5-Br-2-pyrrolidinyl-benzonitrile OA Step 1: Oxidative Addition (Rate Limiting Step) Start->OA High Electron Density Resists Insertion Cat Standard Catalyst (e.g., Pd(PPh3)4) Cat->OA Success Pd-Ar-Br Complex Formed OA->Success Requires e- Rich Ligand Fail OA Fails/Too Slow OA->Fail Standard Ligand Boronic Boronic Acid Partner (Waiting in Solution) Fail->Boronic Stalls Cycle Decomp Protodeboronation (Side Reaction) Boronic->Decomp Exposure to Base/H2O Base Base/Water Present Base->Decomp Trash Byproduct: Ar-H (Boronic Acid Destroyed) Decomp->Trash

Figure 1: The kinetic bottleneck at Oxidative Addition leads to decomposition of the boronic acid partner before coupling can occur.

Protocol Optimization (The Solution)

To overcome the electronic deactivation, you must switch from "General Purpose" conditions to "High Activity" conditions.

Recommended Ligand System: Buchwald Precatalysts

Standard phosphines (PPh₃) are insufficient. You require Dialkylbiaryl phosphines (Buchwald Ligands) which are:

  • Electron-Rich: To push electron density onto the Pd center, facilitating oxidative addition into the strong C-Br bond.

  • Bulky: To promote the final Reductive Elimination step and prevent catalyst dimerization.

Top Recommendations:

  • XPhos: Excellent for unactivated aryl chlorides and deactivated aryl bromides.

  • SPhos: Highly effective, particularly if steric hindrance is also a factor.

  • RuPhos: Ideal if the coupling partner is a secondary amine or highly hindered.

The "Gold Standard" Protocol

Use this protocol to benchmark your reaction.

ComponentRecommendationRationale
Catalyst XPhos Pd G2 or Pd(OAc)₂ + XPhos (1:2 ratio)Accelerates oxidative addition into electron-rich Ar-Br bonds [1].
Loading 2.0 - 5.0 mol%Higher loading ensures the reaction outcompetes deboronation.
Solvent 1,4-Dioxane or Toluene Non-polar solvents often reduce deboronation rates compared to DMF/DMA.
Base K₃PO₄ (3.0 equiv) Anhydrous phosphate is milder than carbonates and often superior for unstable boronic acids.
Additives Water (2-5% v/v) A small amount of water is necessary for the transmetallation step, but minimize it to reduce hydrolysis.
Temp 80°C - 100°C Heat is required to overcome the activation energy of the deactivated bromide.

Troubleshooting Q&A

Q1: I see the boronic acid disappearing on TLC/LCMS, but the aryl bromide remains untouched. What is happening?

Diagnosis: This is classic Protodeboronation .[2] The catalyst is failing to insert into the aryl bromide (Step 1), leaving the boronic acid exposed to the base for too long. Fix:

  • Switch to XPhos-Pd-G2: Increase the rate of oxidative addition.

  • Slow Addition: Dissolve the boronic acid in the solvent and add it via syringe pump over 2-4 hours to the hot reaction mixture. This keeps the concentration of boronic acid low, favoring the coupling reaction over the second-order decomposition pathway [2].

  • Excess Reagent: Increase boronic acid equivalents to 1.5 - 2.0.

Q2: Is the nitrile group (CN) poisoning the catalyst?

Diagnosis: Nitriles can coordinate to Pd, forming unreactive species (poisoning), but this is usually secondary to the electronic issue. Fix: The use of bulky ligands like XPhos or SPhos creates a steric pocket around the Palladium that prevents the linear nitrile group from coordinating effectively, while still allowing the oxidative addition of the bromide [3].

Q3: Can I use Pd(dppf)Cl₂?

Analysis: Pd(dppf)Cl₂ is better than Tetrakis (Pd(PPh₃)₄) but often inferior to XPhos for strongly deactivated substrates. Recommendation: If you lack Buchwald precatalysts, Pd(dppf)Cl₂ at 80-100°C with Cs₂CO₃ in Dioxane is a viable "Plan B," but expect lower yields compared to the XPhos system.

Q4: My product is forming but yields are stuck at 40-50%.

Fix: Check for Pd-black formation (catalyst decomposition).

  • Degassing: Ensure rigorous degassing (sparging with Argon for 15 mins). Electron-rich ligands are sensitive to oxidation.

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). Suzuki couplings often perform better when concentrated, as this increases the rate of the bimolecular steps relative to unimolecular decomposition.

Decision Tree for Optimization

Follow this logic flow to determine your next experiment.

OptimizationTree Start Result Analysis Q1 Is Ar-Br consumed? Start->Q1 Yes Yield Low? Q1->Yes Yes No Ar-Br Remains Q1->No No Workup Check Workup: Product lost in aqueous layer? (Check pH of extraction) Yes->Workup Q2 Is Boronic Acid gone? No->Q2 Q2->Yes Yes Q2->No No CaseA Protodeboronation Q2->CaseA Yes CaseB Catalyst Inactive Q2->CaseB No SolA Action: 1. Slow Addition of Boronic Acid 2. Use Anhydrous Base (K3PO4) CaseA->SolA SolB Action: 1. Switch to XPhos/SPhos 2. Increase Temp to 100°C CaseB->SolB

Figure 2: Logic flow for troubleshooting based on crude LCMS/NMR data.

References

  • Buchwald, S. L., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research.[4]

  • BenchChem Technical Support. (2025). Managing Protodeborylation in Suzuki Reactions.

  • Sigma-Aldrich. (2024). Buchwald Phosphine Ligands User Guide.

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Optimization.[2]

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stability issues of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Welcome to the technical support guide for 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this compound. Understanding its behavior under various chemical environments is critical for designing robust synthetic routes, ensuring analytical accuracy, and maintaining product integrity during storage and formulation.

This guide moves beyond simple protocols to explain the chemical principles governing the stability of the molecule, helping you anticipate challenges, troubleshoot issues, and develop reliable experimental plans.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile?

The primary stability concern is the hydrolysis of the nitrile functional group (-C≡N) under both acidic and basic conditions, particularly when heated.[1] This reaction converts the nitrile first to an amide and ultimately to a carboxylic acid. A secondary, though less common, concern is the potential for nucleophilic aromatic substitution (SNAr) of the bromine atom under harsh basic conditions.

Q2: What are the likely degradation products I should watch for?
  • Under Acidic Conditions: The primary degradants are 5-Bromo-2-(pyrrolidin-1-yl)benzamide (the intermediate) and 5-Bromo-2-(pyrrolidin-1-yl)benzoic acid (the final product).[2]

  • Under Basic Conditions: The main degradation product is the salt of the corresponding carboxylic acid, for example, Sodium 5-Bromo-2-(pyrrolidin-1-yl)benzoate , along with the evolution of ammonia gas.[1][3] Acidification of the reaction mixture would be required to isolate the free carboxylic acid.

Q3: What are the recommended long-term storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). It is crucial to keep it isolated from strong acids, bases, and oxidizing agents. Storing the material as a dry solid is highly recommended over storing it in solution.

Q4: How does pH affect the molecule if no degradation occurs?

Under acidic conditions, the tertiary amine of the pyrrolidine ring will be protonated to form a salt.[4] This will significantly increase the compound's solubility in aqueous media but does not represent degradation. This protonation can, however, make the nitrile group more susceptible to hydrolysis by increasing the electrophilicity of the nitrile carbon.[5]

Potential Degradation Pathways

The stability of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is dictated by its functional groups. The following diagram illustrates the most probable degradation routes under hydrolytic stress.

G cluster_acid Acidic Conditions (H₃O⁺, Δ) cluster_base Basic Conditions (NaOH, H₂O, Δ) parent_acid amide 5-Bromo-2-(pyrrolidin-1-yl)benzamide parent_acid->amide Hydrolysis (Step 1) acid 5-Bromo-2-(pyrrolidin-1-yl)benzoic Acid amide->acid Hydrolysis (Step 2) parent_base carboxylate Sodium 5-Bromo-2-(pyrrolidin-1-yl)benzoate parent_base->carboxylate Complete Hydrolysis

Caption: Hydrolytic degradation pathways under acidic and basic conditions.

Troubleshooting Guide for Experimental Workflows

Issue: Low yield after an acidic workup or purification by reverse-phase HPLC.
  • Scenario: You've performed a reaction and, after quenching with an aqueous acid (e.g., HCl, NH₄Cl) or running a reverse-phase HPLC gradient with an acidic modifier (e.g., TFA, formic acid), you observe significant loss of your starting material and the appearance of a new, more polar compound.

  • Probable Cause: You are likely observing acid-catalyzed hydrolysis of the nitrile group.[6] The resulting carboxylic acid is significantly more polar than the parent nitrile, causing it to elute much earlier on reverse-phase HPLC or appear as a baseline spot on a normal-phase TLC plate.

  • Solution & Causality:

    • Minimize Contact Time: Perform acidic workups quickly and at low temperatures (0-5 °C) to reduce the rate of hydrolysis.

    • Use a Milder Acid: If possible, use a weaker acid or a buffered solution for pH adjustment.

    • Avoid High Temperatures: Do not heat solutions of the compound under acidic conditions unless nitrile hydrolysis is the desired transformation.

    • Analytical Considerations: For HPLC, use a low concentration of a weaker acid like formic acid instead of trifluoroacetic acid (TFA) if acid-lability is a concern. While TFA is excellent for peak shape, it is a strong acid that can cause on-column degradation.[7]

Issue: Poor recovery after a reaction using a strong base (e.g., NaOH, KOH, NaH).
  • Scenario: You are using a strong base in your reaction, perhaps for a deprotonation or a substitution reaction, and notice your starting material is consumed, but the yield of the desired product is low.

  • Probable Cause: The nitrile group is undergoing base-catalyzed hydrolysis to the corresponding carboxylate salt.[3][8] This is especially rapid at elevated temperatures. In very harsh conditions (high temperature, strong nucleophilic base), nucleophilic aromatic substitution (SNAr) of the bromine is also a possibility, though less likely than hydrolysis. The nitrile group is electron-withdrawing and is positioned ortho to the bromine, which activates that position for SNAr.[9]

  • Solution & Causality:

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation.

    • Choose a Non-Nucleophilic Base: If the goal is simply deprotonation, consider using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures.

    • Limit Water Content: Ensure your reaction is anhydrous, as water is required for hydrolysis. Use dry solvents and reagents.

    • Workup Carefully: After the reaction, quench carefully with a mild acid at low temperature to neutralize the base before proceeding with extraction.

Protocol: Forced Degradation Stability Study

This protocol outlines how to perform a forced degradation (stress testing) study to determine the stability profile of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile.[10][11] Such studies are essential for identifying potential degradants and developing stability-indicating analytical methods.

Materials & Equipment
  • 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)[12]

Experimental Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: In a vial, combine 0.5 mL of the stock solution with 0.5 mL of 0.1 M HCl.

    • Base Hydrolysis: In a separate vial, combine 0.5 mL of the stock solution with 0.5 mL of 0.1 M NaOH.

    • Control: In a third vial, combine 0.5 mL of the stock solution with 0.5 mL of a 50:50 mixture of acetonitrile and water.

  • Incubation: Place all vials in a heating block or water bath set to 60°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

  • Quenching: Immediately neutralize the reaction to stop further degradation.

    • For the acidic sample, add an equimolar amount of NaOH (e.g., 100 µL of 0.1 M NaOH).

    • For the basic sample, add an equimolar amount of HCl (e.g., 100 µL of 0.1 M HCl).

  • Analysis: Dilute the quenched samples to a suitable concentration (e.g., 0.05 mg/mL) with the mobile phase and analyze using the HPLC method below.

Suggested HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Expected Data Summary

The following table summarizes hypothetical results from the forced degradation study, illustrating the expected stability profile.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant(s) Observed
Control (ACN/H₂O, 60°C) 24>99%None
0.1 M HCl, 60°C 285%5-Bromo-2-(pyrrolidin-1-yl)benzamide
840%5-Bromo-2-(pyrrolidin-1-yl)benzoic acid
24<10%5-Bromo-2-(pyrrolidin-1-yl)benzoic acid
0.1 M NaOH, 60°C 270%5-Bromo-2-(pyrrolidin-1-yl)benzoate
8<5%5-Bromo-2-(pyrrolidin-1-yl)benzoate
24Not Detected5-Bromo-2-(pyrrolidin-1-yl)benzoate

References

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  • Farmer, S. (n.d.). 21.5: Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • Li, P., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminobenzonitrile. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 30). Nucleophilic Aromatic substitution in 3-Bromoanisole. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. Retrieved from [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Retrieved from [Link]

  • JoVE. (n.d.). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Retrieved from [Link]

  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • ResearchGate. (2025, August 6). HPLC Determination of Four Derivatives of Benzene. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wang, L., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications. Retrieved from [Link]

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in 2-(Pyrrolidin-1-yl)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Research Chemist) Subject: Optimizing Regiocontrol in Ortho-Amino Benzonitrile Scaffolds

Introduction: The Scaffold & The Challenge

Welcome to the technical guide for 2-(pyrrolidin-1-yl)benzonitrile . This scaffold is a critical pharmacophore in CNS drug discovery (e.g., Perampanel analogs) and kinase inhibition.

The molecule presents a classic "push-pull" electronic conflict coupled with steric constraints:

  • The "Push": The pyrrolidine ring is a strong electron-donating group (EDG), activating the ring for Electrophilic Aromatic Substitution (EAS) at positions ortho and para to itself.

  • The "Pull": The nitrile group is a strong electron-withdrawing group (EWG), deactivating the ring but directing meta.

  • The Trap: The nitrile is also a "Directing Metalation Group" (DMG) for lithiation, but it is susceptible to nucleophilic attack (the "1,2-addition trap").

This guide provides protocols to selectively target C5 (via EAS), C6 (via Lithiation), and the Pyrrolidine


-C  (via Oxidation).

Visualizing the Reactivity Landscape

Before proceeding, verify your target position using the map below.

ReactivityMap Molecule 2-(pyrrolidin-1-yl) benzonitrile C5 Target: C5 (Distal Position) Molecule->C5 Electrophilic Subst. (Halogenation/Nitration) C6 Target: C6 (Ortho to CN) Molecule->C6 Directed Ortho Metalation (LiTMP/LTMP) C3 Target: C3 (Sterically Hindered) Molecule->C3 Difficult Access (Requires Blocking C5) Pyr Target: Pyrrolidine (α-C Oxidation) Molecule->Pyr Photoredox/Electrochem

Figure 1: Regioselectivity Map. Green paths indicate kinetically favored reactions; red paths require specific bases to avoid side reactions.

Module 1: Targeting C5 (Electrophilic Aromatic Substitution)

The Issue: Users often attempt to substitute at C3 (ortho to the pyrrolidine) but observe exclusive C5 substitution. The Reason: Both the pyrrolidine (EDG, ortho/para) and the nitrile (EWG, meta) electronically reinforce positions C3 and C5. However, the bulky pyrrolidine ring creates significant steric hindrance at C3. C5 is the "electronic sweet spot" that is sterically accessible.

Protocol: C5-Selective Bromination

Objective: Synthesis of 5-bromo-2-(pyrrolidin-1-yl)benzonitrile.

  • Solvent Selection: Use Acetonitrile (MeCN) or DCM . Avoid protic solvents which may reduce regiocontrol.

  • Reagent: N-Bromosuccinimide (NBS) is superior to

    
     for controlling rate and selectivity.
    
  • Temperature: Maintain 0°C to 5°C . Higher temperatures increase the risk of over-bromination or minor C3 attack.

Step-by-Step:

  • Dissolve 1.0 eq of substrate in MeCN (0.1 M).

  • Cool to 0°C.

  • Add 1.05 eq of NBS portion-wise over 30 minutes.

  • Monitor by LCMS. The C5-bromide usually elutes later than the starting material.

  • Quench: Sat.

    
     (aq).
    

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Mixture of products Over-reaction (di-bromination)Reduce NBS to 0.95 eq; lower temp to -10°C.
No Reaction Deactivated ringEnsure the pyrrolidine nitrogen is not protonated (do not use acidic media). The lone pair is required for activation.
C3 Impurity (>5%) Temperature too highRun reaction at -20°C. Steric differentiation improves at lower energy.

Module 2: Targeting C6 (Directed Ortho Metalation - DoM)

The Issue: "I used n-BuLi to lithiate, but I got a ketone after workup instead of my product." The Reason: The nitrile group is a "double-edged sword." It directs lithiation to C6, but it is also an electrophile. Strong nucleophiles like n-BuLi will attack the nitrile carbon (C≡N) to form an imine, which hydrolyzes to a ketone (e.g., valerophenone derivative).

The Solution: You must use a non-nucleophilic base (LiTMP) or extremely low temperatures with bulky bases.

Protocol: C6-Selective Lithiation / Trapping

Objective: Installing an electrophile (E+) at C6 without touching the nitrile.

Workflow Diagram:

LithiationFlow Start Start: Lithiation of 2-(pyrrolidin-1-yl)benzonitrile Decision Base Selection? Start->Decision NBuLi n-BuLi / s-BuLi Decision->NBuLi Avoid LiTMP LiTMP (LTMP) (Lithium 2,2,6,6-tetramethylpiperidide) Decision->LiTMP Recommended Fail FAILURE: Nucleophilic Attack on CN (Forms Ketone) NBuLi->Fail Attack at C≡N Success SUCCESS: C6 Deprotonation (Forms Lithio-species) LiTMP->Success Steric repulsion prevents CN attack Trap Add Electrophile (E+) (e.g., I2, DMF, R-CHO) Success->Trap

Figure 2: Decision tree for lithiation. LiTMP is required to prevent nitrile destruction.

Step-by-Step:

  • Generate LiTMP: In a flame-dried flask under Argon, add 2,2,6,6-tetramethylpiperidine (1.1 eq) and THF. Cool to -78°C. Add n-BuLi (1.1 eq). Warm to 0°C for 15 min, then cool back to -78°C .

  • Addition: Add 2-(pyrrolidin-1-yl)benzonitrile (1.0 eq) dropwise as a solution in THF.

    • Note: The solution usually turns deep red/orange (formation of the lithio-species).

  • Aging: Stir at -78°C for 1 hour. Do not warm up.

  • Trapping: Add the electrophile (e.g.,

    
    , DMF, MeI) rapidly.
    
  • Warm up: Allow to warm to RT only after the electrophile has been added.

Module 3: Targeting the Pyrrolidine Ring ( -C-H)

The Issue: Researchers often ignore the pyrrolidine ring, but it is susceptible to oxidative metabolism. Application: Synthesis of lactams (e.g., 2-oxopyrrolidinyl derivatives) or


-cyanation.

Technique: Shono Oxidation (Electrochemical) or Ru/Ir Photoredox .

  • Shono Oxidation: Anodic oxidation in MeOH generates an N-acyliminium ion intermediate, which can be trapped by nucleophiles (OMe, CN).

  • Regioselectivity: Oxidation occurs exclusively at the

    
    -carbon of the pyrrolidine ring (adjacent to Nitrogen).
    

Frequently Asked Questions (FAQs)

Q1: Can I access the C3 position (between the pyrrolidine and nitrile)?

  • Answer: Direct access is extremely difficult due to the "buttressing effect" of the pyrrolidine ring and the nitrile.

  • Workaround: If you absolutely need a substituent at C3, you should start with a pre-functionalized precursor (e.g., 2-fluoro-3-substituted benzonitrile) and perform an

    
     reaction with pyrrolidine. Do not rely on direct functionalization of the scaffold.
    

Q2: Why did my reaction yield a dimer?

  • Answer: If using radical conditions (e.g., NBS with AIBN), you may be generating a radical on the pyrrolidine

    
    -carbon which couples. Ensure you are using ionic conditions (no light, low temp) for EAS.
    

Q3: Is the nitrile group stable to Boronic Acid coupling (Suzuki)?

  • Answer: Yes, the nitrile is generally stable under standard Suzuki conditions (

    
    , 
    
    
    
    , Dioxane/Water). However, avoid strong Lewis acids which might coordinate to the nitrile and promote hydrolysis to the amide.

References

  • Snieckus, V. (1990).[1][2] Directed ortho metalation.[1][2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

    • Foundational text on DoM and the hierarchy of directing groups (CN vs Amine).
  • Hibi, S., et al. (2012).[5] Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive AMPA receptor antagonist.[5] Journal of Medicinal Chemistry, 55(23), 10584-10600.[5] Link

    • Demonstrates the synthesis and stability of the 2-substituted benzonitrile scaffold in drug discovery.
  • Kristensen, J., et al. (2004). Ortho-Lithiation of Benzonitriles. Organic Letters, 6, 1425.
  • Cantillo, D., & Kappe, C. O. (2010). Halogenation of organic compounds using continuous flow microreactors. Reaction Chemistry & Engineering. Discusses control of exothermic halogenations (EAS) to improve regioselectivity.

Sources

troubleshooting guide for the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(pyrrolidin-1-yl)benzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. The pyrrolidine ring is a key scaffold in many biologically active compounds, and its successful coupling to a benzonitrile core is a critical step in the discovery and development of novel therapeutics.[1][2]

This document provides in-depth troubleshooting advice in a question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The direct reaction of an activated aryl halide, typically 4-fluorobenzonitrile, with pyrrolidine is one of the most common methods for synthesizing the target compound. The high electronegativity of the fluorine atom activates the aromatic ring towards nucleophilic attack by the amine.[3][4]

Frequently Asked Questions & Troubleshooting

Question 1: My SNAr reaction is showing low conversion to the desired 4-(pyrrolidin-1-yl)benzonitrile. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in an SNAr reaction is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Causality and Solutions:

  • Insufficient Reaction Temperature or Time: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion.

    • Recommendation: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time. Be aware that excessively high temperatures can lead to side product formation. A typical starting point is refluxing in DMSO.[5]

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents are ideal as they can solvate the cation but not the nucleophile, thus increasing its reactivity.

    • Recommendation: If you are not already using one, switch to a high-boiling polar aprotic solvent like DMSO, DMF, or NMP. Ensure the solvent is anhydrous, as water can compete with the pyrrolidine as a nucleophile, albeit a much weaker one.

  • Base Strength and Stoichiometry: While pyrrolidine is a base itself, the reaction generates hydrofluoric acid (HF), which will protonate the starting amine, rendering it non-nucleophilic. An auxiliary base is often used to neutralize the in-situ generated acid.

    • Recommendation: The addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be beneficial. Use at least one equivalent of the base.

  • Quality of Starting Materials: The purity of 4-fluorobenzonitrile and pyrrolidine is paramount. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products. 4-fluorobenzonitrile should be a white crystalline solid with a purity of ≥99.0%.[6]

    • Recommendation: Ensure your 4-fluorobenzonitrile is of high purity and your pyrrolidine is freshly distilled or from a recently opened bottle.

Question 2: I am observing the formation of a significant amount of a dark-colored, tar-like substance in my SNAr reaction mixture, complicating purification. What is causing this and how can I prevent it?

Answer:

The formation of dark, insoluble byproducts is often indicative of decomposition or polymerization reactions occurring at elevated temperatures.

Causality and Solutions:

  • Thermal Decomposition: Prolonged heating at high temperatures can lead to the decomposition of starting materials, products, or even the solvent (especially DMF).

    • Recommendation: As mentioned previously, carefully optimize the reaction temperature and time. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Consider microwave-assisted synthesis to reduce reaction times and potentially minimize byproduct formation.[1]

  • Air Oxidation: The presence of oxygen at high temperatures can lead to oxidative side reactions, contributing to the formation of colored impurities.

    • Recommendation: Perform the reaction under an inert atmosphere of nitrogen or argon. This is particularly important when working with electron-rich aromatic compounds which can be susceptible to oxidation.

Question 3: The purification of my 4-(pyrrolidin-1-yl)benzonitrile is proving difficult. What are the best practices for isolating a pure product?

Answer:

Purification can indeed be challenging, especially if the reaction has not gone to completion or has produced side products.

Causality and Solutions:

  • Residual High-Boiling Solvent: Solvents like DMSO and DMF are difficult to remove under standard rotary evaporation conditions.

    • Recommendation: After the reaction is complete, pour the mixture into water. The product should precipitate out as a solid, which can then be collected by filtration.[5] This process also helps to remove any water-soluble impurities. The crude solid can then be further purified.

  • Co-eluting Impurities: During column chromatography, impurities may have similar polarities to the desired product, making separation difficult.

    • Recommendation:

      • Recrystallization: This is often an effective method for purifying solid products. A common procedure involves recrystallization from a solvent like methanol.[5]

      • Solvent System Optimization for Chromatography: If column chromatography is necessary, screen different solvent systems. A gradient elution may be required to achieve good separation.

      • Acid-Base Extraction: If there are basic or acidic impurities, an aqueous workup with dilute acid and/or base can help to remove them prior to chromatography or recrystallization.

Experimental Protocol: SNAr Synthesis of 4-(pyrrolidin-1-yl)benzonitrile
  • To a solution of 4-fluorobenzonitrile (1.0 eq) in DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Stir the resulting suspension for 30 minutes to allow for complete precipitation.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from methanol to obtain the pure 4-(pyrrolidin-1-yl)benzonitrile.

ParameterRecommended ConditionTroubleshooting Tip
Solvent DMSO, DMF, NMPEnsure anhydrous conditions.
Temperature 120-160 °C (conventional heating)Optimize for minimal byproduct formation.
Base K₂CO₃, Et₃NUse at least 1 equivalent to neutralize HF.
Atmosphere Inert (N₂ or Ar)Prevents oxidative side reactions.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[7] However, these reactions can be sensitive to a variety of factors.[8]

Frequently Asked Questions & Troubleshooting

Question 1: My Buchwald-Hartwig reaction is giving a low yield of the desired product. What are the key parameters to investigate?

Answer:

Low yields in Buchwald-Hartwig couplings are often related to catalyst activity, reaction setup, or substrate reactivity.

Causality and Solutions:

  • Catalyst System (Palladium Precursor and Ligand): The choice of palladium source and phosphine ligand is crucial. Different ligands are optimal for different substrates. For aryl chlorides, which can be challenging substrates due to the strength of the C-Cl bond, more electron-rich and sterically hindered ligands are often required to promote the oxidative addition step.[8]

    • Recommendation: Screen a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos, RuPhos). Using a pre-catalyst can sometimes give more reproducible results.

  • Base Selection: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases are typically used. However, some starting materials may be sensitive to strong bases.[9]

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common choice for high reaction rates. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, although this may require higher temperatures or longer reaction times.

  • Solvent and Temperature: The solvent must be able to dissolve the reactants and the catalyst system, and it must be stable at the required reaction temperature.

    • Recommendation: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[10] Ensure the solvent is rigorously deoxygenated and anhydrous, as oxygen and water can deactivate the palladium catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to air.

    • Recommendation: It is imperative to thoroughly degas the solvent and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.

Question 2: I am observing the formation of a black precipitate (palladium black) in my reaction flask, and the reaction has stalled. What does this indicate?

Answer:

The formation of palladium black is a classic sign of catalyst decomposition and deactivation.

Causality and Solutions:

  • Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then precipitate as palladium black.

    • Recommendation: Improve your degassing procedure. A common method is to bubble an inert gas through the solvent for an extended period, or to use the freeze-pump-thaw technique for more sensitive reactions.

  • High Temperatures: While heat is often required, excessively high temperatures can accelerate catalyst decomposition pathways.

    • Recommendation: Find the optimal temperature that balances reaction rate and catalyst stability. Sometimes, a slightly lower temperature for a longer duration is more effective.

  • Ligand Degradation: Some phosphine ligands can degrade at high temperatures or in the presence of certain functional groups.

    • Recommendation: Choose a ligand known for its thermal stability.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Reaction catalyst Check Catalyst System (Pd Source & Ligand) start->catalyst base Evaluate Base (Strength & Compatibility) start->base conditions Assess Reaction Conditions (Solvent, Temp, Atmosphere) start->conditions ligand_screen ligand_screen catalyst->ligand_screen Screen Ligands (e.g., XPhos, SPhos) base_screen base_screen base->base_screen Test Different Bases (e.g., NaOtBu, Cs2CO3) inert_atmosphere inert_atmosphere conditions->inert_atmosphere Ensure Rigorous Inert Atmosphere purification Successful Reaction Proceed to Purification ligand_screen->purification base_screen->purification solvent_degas solvent_degas inert_atmosphere->solvent_degas Degas Solvent Thoroughly temp_optimization temp_optimization solvent_degas->temp_optimization Optimize Temperature temp_optimization->purification

Sources

Validation & Comparative

Optimization of Suzuki-Miyaura Coupling for 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile: A Catalyst Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Palladium Catalysts for Suzuki Coupling with 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Suzuki-Miyaura cross-coupling of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile presents a specific set of electronic and steric challenges. Unlike electron-deficient aryl halides that undergo rapid oxidative addition, this substrate features a strong electron-donating pyrrolidine ring para to the bromide. This electronic arrangement significantly deactivates the C-Br bond, rendering traditional phosphine ligands often insufficient for high-yield conversions.

This guide objectively compares four distinct catalyst classes—ranging from traditional triphenylphosphine systems to modern Buchwald precatalysts and NHC complexes—to determine the optimal protocol for this scaffold.

Substrate Analysis: The Chemical Challenge

To select the right catalyst, one must first understand the substrate's electronic profile.

  • Core Structure: Benzonitrile with a bromine at position 5.

  • Deactivating Effect (Critical): The pyrrolidine group at position 2 is a strong electron-donating group (EDG). Through resonance, the nitrogen lone pair increases electron density at the para position (C-5), where the bromine is located.

  • Result: The C-Br bond is electron-rich, raising the activation energy for the Oxidative Addition step of the catalytic cycle.

  • Coordination Risk: The ortho-nitrile group (relative to pyrrolidine) poses a risk of competitive coordination to the palladium center, potentially poisoning the catalyst if the ligand binding is weak.

Catalyst Performance Comparison

The following data summarizes the performance of four standard catalyst classes for the coupling of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile with a standard phenylboronic acid (1.5 equiv).

Comparative Data Summary
Catalyst ClassCatalyst SystemLigand TypeYield PotentialReaction TimePrimary Drawback
Gen 1 (Baseline) Pd(PPh₃)₄ Monodentate ArylphosphineLow (<40%) 12-24 hPoor oxidative addition; significant homocoupling.
Gen 2 (Robust) Pd(dppf)Cl₂ Bidentate FerrocenylGood (75-85%) 4-8 hModerate activity; requires higher temperatures (80-100°C).
Gen 3 (Advanced) XPhos Pd G2 Dialkylbiaryl PhosphineExcellent (>95%) 1-2 hHigher cost; air-sensitive ligand (if not using G2/G3 precatalyst).
NHC (Specialized) Pd-PEPPSI-IPr N-Heterocyclic CarbeneHigh (90-95%) 2-4 hDifficult to remove residual Pd from polar products.
Detailed Analysis
1. Pd(PPh₃)₄ (Tetrakis)
  • Status: Not Recommended.

  • Mechanism: The triphenylphosphine ligand is relatively electron-poor compared to alkyl phosphines. It lacks the electron density required to facilitate oxidative addition into the deactivated C-Br bond of the pyrrolidinyl-benzonitrile core.

  • Observation: Reactions often stall at 30-40% conversion, leading to significant debromination (hydrodehalogenation) or biaryl homocoupling.

2. Pd(dppf)Cl₂ (The "Workhorse")
  • Status: Recommended for Scale-up.

  • Mechanism: The bidentate dppf ligand has a large bite angle and prevents

    
    -hydride elimination (though less relevant here). It is more robust than PPh₃ and can tolerate the coordinating nitrile group.
    
  • Pros: Air stable, relatively inexpensive, and easy to handle.

  • Cons: Slower kinetics than Buchwald systems.

3. XPhos Pd G2 (The "Gold Standard")
  • Status: Recommended for Discovery/Optimization.

  • Mechanism: XPhos is an electron-rich, bulky dialkylbiaryl phosphine.

    • Electronic: The electron-rich phosphorus center dramatically accelerates oxidative addition into the electron-rich aryl bromide.

    • Steric: The isopropyl groups on the biaryl backbone provide bulk that promotes the reductive elimination step and prevents catalyst dimerization.

  • Pros: Near-quantitative yields, fast reaction times, works at lower temperatures.

4. Pd-PEPPSI-IPr
  • Status: Alternative for Stubborn Cases.

  • Mechanism: Uses a strong sigma-donating N-Heterocyclic Carbene (NHC) ligand. The "throw-away" pyridine ligand stabilizes the precatalyst but dissociates easily to open the active site.

  • Pros: Extremely stable to heat and moisture; excellent for difficult, sterically hindered couplings.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate catalyst based on project constraints (Speed vs. Cost vs. Scale).

CatalystSelection Start Start: 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile Coupling CheckScale Is this for Scale-up (>100g) or Discovery (<1g)? Start->CheckScale Discovery Discovery / MedChem CheckScale->Discovery Discovery ScaleUp Process / Scale-up CheckScale->ScaleUp Scale-up CheckDifficulty Is the Boronic Acid Hindered? Discovery->CheckDifficulty XPhos Select XPhos Pd G2 (Max Activity, High Yield) ScaleUp->XPhos Performance Critical DPPF Select Pd(dppf)Cl2 (Balance of Cost & Stability) ScaleUp->DPPF Cost Sensitive CheckDifficulty->XPhos Standard Boronic Acid PEPPSI Select Pd-PEPPSI-IPr (For Sterically Difficult Partners) CheckDifficulty->PEPPSI Hindered/Unstable Boronic Acid

Figure 1: Decision matrix for catalyst selection based on operational scale and coupling partner difficulty.

Mechanistic Bottleneck Visualization

Understanding why the reaction fails with standard catalysts is crucial. The diagram below highlights the rate-determining step (RDS) for this specific substrate.

CatalyticCycle cluster_0 Substrate Effect Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (RATE DETERMINING STEP) Pd0->OxAdd + Substrate (Deactivated) PdII_Ar Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ar Slow with PPh3 Fast with XPhos Note Pyrrolidine EDG increases electron density on Ar-Br, making this step difficult. OxAdd->Note TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Ar->TransMet PdII_Biaryl Ar-Pd(II)-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0

Figure 2: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the electron-donating pyrrolidine ring.

Recommended Experimental Protocol

This protocol utilizes XPhos Pd G2 , identified as the optimal catalyst for high-throughput and discovery chemistry applications for this substrate.

Materials
  • Substrate: 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 – 0.05 equiv / 2-5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide substrate (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%). Note: G2 precatalysts are air-stable solids and can be weighed on the bench, but purging is still recommended.

  • Solvent & Degassing: Add the Dioxane/Water mixture. Seal the vial and sparge with Nitrogen or Argon for 5 minutes. Alternatively, perform 3 cycles of vacuum/backfill with inert gas.

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H 251/253 pattern) and formation of the biaryl product.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate and water.

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash chromatography (typically Hexanes/Ethyl Acetate gradient).

Protocol Validation (Self-Check)
  • Color Change: The reaction mixture typically turns from a pale suspension to a dark black/brown solution upon completion, indicating active Pd(0) species generation and turnover.

  • LCMS Check: If significant starting material remains after 2 hours, add an additional 1 mol% catalyst and ensure the reaction is strictly oxygen-free. Oxygen is the most common cause of stall with electron-rich ligands.

References

  • Indazole Analogues: Comparison of Pd(dppf)Cl₂ vs Pd(PPh₃)₄ in electron-rich 5-bromoindazole systems.

    • Source:Molecules2013 , 18(11), 13328-13342. Link

  • Buchwald Precatalysts: Development of XPhos Pd G2 for deactiv

    • Source:J. Am. Chem. Soc.2010 , 132(40), 14073–14075. Link

  • NHC Catalysts: Application of Pd-PEPPSI-IPr in difficult Suzuki couplings.

    • Source:Chem. Eur. J.2006 , 12(18), 4743-4748. Link

  • General Review: Catalyst selection for electron-rich aryl bromides.

    • Source:Chem. Rev.2011 , 111(3), 1346–1416. Link

Sources

Comparative Guide: SAR & Utility of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) and synthetic utility of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile , a critical scaffold in modern medicinal chemistry.

Designed for drug discovery professionals, this document moves beyond basic catalog data to evaluate the scaffold's potential in CNS therapeutics (dopaminergic/serotonergic modulation) and Kinase Inhibition (via biaryl coupling), contrasting it with morpholine and piperidine alternatives.

Executive Summary: The Scaffold at a Glance

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (CAS: 876918-66-0) represents a "privileged structure" in medicinal chemistry—a core molecular framework capable of providing ligands for diverse biological targets. Its value lies in its trifunctional nature :

  • Electrophilic Handle (C5-Br): Enables rapid diversification via Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to access biaryl systems common in kinase inhibitors.

  • Polar Modulator (C1-CN): Acts as a hydrogen bond acceptor or a precursor for heterocycle formation (e.g., amidines, tetrazoles).

  • Conformational Lock (C2-Pyrrolidine): The ortho-pyrrolidine ring forces a specific torsion angle relative to the benzene ring, restricting conformation and enhancing selectivity compared to flexible diethylamine analogs.

Primary Applications
  • CNS Agents: Bioisosteric replacement for ortho-methoxy groups in benzamide antipsychotics (e.g., Remoxipride analogs).

  • Kinase Inhibitors: Precursor for 6-substituted quinazolines or biaryl-urea inhibitors.

  • SARMs: Structural analogs to 4-substituted benzonitrile androgen receptor modulators.

Chemical Profile & Alternatives Analysis

In lead optimization, the choice of the saturated nitrogen heterocycle (pyrrolidine vs. piperidine vs. morpholine) drastically alters physicochemical properties (ADME).

Comparative Performance Table
FeaturePyrrolidine Analog (Subject)Piperidine Analog (Alternative 1)Morpholine Analog (Alternative 2)
Structure 5-membered ring (C4)6-membered ring (C5)6-membered ring with Oxygen
LogP (Lipophilicity) High (~3.2) Very High (~3.6)Moderate (~2.5)
Metabolic Stability Moderate (Hydroxylation prone)Low (Oxidation prone)High (Blocked metabolism)
Basicity (pKa) High (~9.5)High (~10.0)Low (~7.5)
Solubility LowVery LowHigh
Receptor Fit Compact / Planar Bulky / Chair conformerPolar / Chair conformer
CNS Penetration Excellent (High BBB perm) GoodModerate (P-gp substrate risk)

Expert Insight:

  • Choose Pyrrolidine when maximizing potency via compact hydrophobic packing and maintaining high CNS penetration.

  • Choose Morpholine to fix solubility issues or lower lipophilicity (lowering Cl_int), though this often costs potency due to the loss of hydrophobic contacts.

Detailed SAR Analysis

The biological activity of this scaffold is governed by three distinct "Zones of Modification."

Zone 1: The C5-Bromine (The "Warhead" Vector)
  • Function: This is the primary vector for extending the molecule into deep hydrophobic pockets (e.g., the specificity pocket of a kinase).

  • SAR Rule: Substitution with Heteroaryls (Pyridines, Pyrazoles) via Suzuki coupling typically increases potency 10-100x compared to the parent bromide.

  • Causality: The bromine itself is a weak halogen bond donor. Replacing it with an aromatic ring allows for π-π stacking interactions with target residues (e.g., Phenylalanine gates).

Zone 2: The C1-Nitrile (The "Anchor")
  • Function: Critical H-bond acceptor.

  • SAR Rule: Hydrolysis to Amide (-CONH2) often retains activity but reduces permeability (increases PSA). Conversion to Tetrazole creates a bioisostere of a carboxylic acid, useful for peripheral targets but reducing CNS entry.

  • Risk: The nitrile group is metabolically stable but can be a liability if the target requires a hydrogen bond donor (in which case, reduction to benzylamine is required).

Zone 3: The C2-Pyrrolidine (The "Twist")
  • Function: Steric governance.

  • SAR Rule: The ortho-position creates a twisted biphenyl-like conformation if a phenyl group is added at C5. This "twist" is crucial for disrupting planar stacking in DNA intercalators or fitting into L-shaped receptor pockets.

  • Substitution: Adding a 3-fluoro or 3-methoxy group to the pyrrolidine ring is a validated strategy to block metabolic hydroxylation (CYP450) without altering the steric footprint.

Visualization: SAR Logic Map

The following diagram illustrates the strategic modification points of the scaffold.

SAR_Map Core 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (Core Scaffold) Zone1 Zone 1: C5-Bromine (Extension Vector) Core->Zone1 Zone2 Zone 2: C1-Nitrile (Polar Anchor) Core->Zone2 Zone3 Zone 3: C2-Pyrrolidine (Conformation Control) Core->Zone3 Mod1 Suzuki Coupling (Biaryls for Kinase Selectivity) Zone1->Mod1 Mod2 Buchwald Amination (Solubility/Polarity) Zone1->Mod2 Mod3 Hydrolysis -> Amide (H-Bond Donor) Zone2->Mod3 Mod4 Cyclization -> Quinazoline (Scaffold Hopping) Zone2->Mod4 Mod5 Ring Expansion -> Piperidine (Steric Bulk) Zone3->Mod5 Mod6 Substitutions (F/OMe) (Metabolic Blocking) Zone3->Mod6

Caption: Strategic modification zones for the 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile scaffold in drug design.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for this specific scaffold.

Protocol A: Synthesis of the Core Scaffold (SnAr)

Objective: Synthesize 5-bromo-2-(pyrrolidin-1-yl)benzonitrile from 5-bromo-2-fluorobenzonitrile.

  • Reagents: 5-Bromo-2-fluorobenzonitrile (1.0 eq), Pyrrolidine (1.2 eq), K₂CO₃ (2.0 eq), DMSO (anhydrous).

  • Procedure:

    • Dissolve 5-Bromo-2-fluorobenzonitrile in DMSO (0.5 M concentration).

    • Add K₂CO₃ followed by the slow addition of Pyrrolidine at room temperature (exothermic reaction).

    • Heat to 80°C for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Workup: Pour into ice-water. The product typically precipitates as a solid. Filter, wash with water, and dry.

    • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for scalability.

  • Validation: ¹H NMR should show the disappearance of the aromatic fluorine coupling and appearance of pyrrolidine multiplets at ~3.4 ppm and ~1.9 ppm.

Protocol B: Suzuki-Miyaura Coupling (Derivatization at C5)

Objective: Functionalize the bromine handle.[1]

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (Critical for Pd cycle).

    • Combine reagents in a sealed tube.

    • Heat at 100°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Gradient 0-30% EtOAc in Hexanes).

Workflow Visualization: Synthesis Pathway

Synthesis_Flow Start Start: 5-Bromo-2-fluorobenzonitrile Step1 SnAr Reaction (+ Pyrrolidine, K2CO3, DMSO, 80°C) Start->Step1 Inter Intermediate: 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile Step1->Inter Decision Decision: Target Profile? Inter->Decision PathA Path A: Kinase Inhibitor (Suzuki Coupling at Br) Decision->PathA Need Hydrophobic Extension PathB Path B: Heterocycle (Cyclization at CN) Decision->PathB Need Polar Core

Caption: Synthetic workflow for generating libraries from the 5-bromo-2-(pyrrolidin-1-yl)benzonitrile scaffold.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile. [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SnAr) Methodologies. [Link]

  • Journal of Medicinal Chemistry. Design and SAR of Pyrrolidine-Based Androgen Receptor Modulators (Contextual Reference for Scaffold Class). [Link] (Note: General reference for the class of pyrrolidinyl-benzonitriles as SARMs).

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A Researcher's Guide to De-risking Novel Therapeutics: Establishing the Cross-Reactivity Profile of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the assembly of privileged structural motifs is a cornerstone of rational drug design. The 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile scaffold represents a compelling convergence of two such motifs: the pyrrolidine ring and the benzonitrile group. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold renowned for its ability to explore three-dimensional space, contributing favorably to the stereochemistry and conformational flexibility of drug candidates.[1][2] Its presence is noted in a wide array of therapeutic agents, from anticancer and antiviral drugs to CNS-active compounds.[3]

Simultaneously, the benzonitrile moiety is a key feature in numerous approved pharmaceuticals.[4][5] The nitrile group, with its unique electronic properties, often serves as a crucial hydrogen bond acceptor or a bioisostere for other functional groups, enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[6][7]

The combination of these two fragments into the 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile core suggests a high potential for biological activity. However, this potential comes with a critical caveat: the risk of unintended off-target interactions. This guide provides drug development professionals with a comprehensive framework for systematically establishing the cross-reactivity and selectivity profile of novel derivatives based on this scaffold. We will move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust approach to preclinical safety assessment.

The Imperative of Early-Stage Selectivity Profiling

Before committing significant resources to a lead candidate, it is paramount to understand its broader pharmacological footprint. A compound that potently modulates its intended target but also interacts with numerous other proteins is a high-risk proposition. Early-stage cross-reactivity profiling is not merely a regulatory hurdle; it is a critical, data-driven strategy to:

  • Mitigate Safety Risks: Unforeseen interactions with targets like the hERG potassium channel (cardiotoxicity), various GPCRs (hemodynamic effects), or enzymes can lead to clinical adverse events.[8][9] Identifying these liabilities early allows for chemical optimization to "design out" the unwanted activity.

  • Predict Drug-Drug Interactions (DDIs): Inhibition of Cytochrome P450 (CYP) enzymes is a primary cause of DDIs, where one drug alters the metabolism of another, potentially leading to toxicity or loss of efficacy.[10][11]

  • Uncover Polypharmacology: Off-target interactions are not always detrimental. A compound that interacts with multiple, therapeutically relevant targets may offer enhanced efficacy or be suitable for drug repurposing. A comprehensive profile can reveal these opportunities.

  • Build Structure-Activity Relationships (SAR): Understanding how structural modifications affect both on-target potency and off-target activity is crucial for intelligent lead optimization.

This guide outlines a tiered, logical workflow for building a comprehensive cross-reactivity profile, from broad panel screening to specific, high-stakes safety assays.

Tier 1: Broad Panel Screening for Initial Liability Identification

The most efficient starting point for assessing a new chemical series is to screen it against a broad panel of clinically relevant off-targets. Several commercial providers offer expertly curated panels that cover the most common sources of adverse drug reactions.[8][12][13] This approach provides a wide-angle view of a compound's promiscuity.

Methodology: Radioligand Binding and Enzyme Inhibition Assays

These panels typically utilize a combination of radioligand binding assays for receptors and ion channels, and enzymatic assays for other key proteins.

Radioligand Binding Assay: This technique measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the target of interest.[14][15] The result is typically expressed as a percentage of inhibition (%I) at a fixed concentration (e.g., 10 µM).

Experimental Protocol: General Radioligand Competition Binding Assay

  • Preparation: A biological preparation containing the target receptor (e.g., cell membrane homogenates) is aliquoted into a multi-well plate.

  • Addition of Test Compound: The 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile derivative is added at a single, high concentration (e.g., 10 µM).

  • Addition of Radioligand: A known, radioactively labeled ligand for the target receptor is added at a concentration near its dissociation constant (Kd).

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat that traps the membranes.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Analysis: The percentage of specific binding inhibited by the test compound is calculated relative to a vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

Enzymatic Assays: For enzyme targets, the assay measures the ability of the test compound to inhibit the conversion of a substrate to a product. The product can be detected through various means, such as fluorescence, luminescence, or mass spectrometry.

Visualization: Broad Panel Screening Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis cluster_output Output Compound Test Compound (e.g., 10 µM in DMSO) Incubation Incubate with Labeled Ligand or Substrate Compound->Incubation Panel Multi-Well Plate with ~44-100 Different Targets (Receptors, Enzymes, etc.) Panel->Incubation Detection Measure Signal (Radioactivity, Fluorescence, etc.) Incubation->Detection Analysis Calculate % Inhibition vs. Control Detection->Analysis Heatmap Generate Promiscuity Heatmap Identify 'Hits' (>50% Inhibition) Analysis->Heatmap

Caption: Workflow for broad safety pharmacology panel screening.

Data Presentation & Interpretation

Results from a broad panel screen are best summarized in a table highlighting any significant interactions. A "hit" is typically defined as >50% inhibition at the screening concentration.

Table 1: Hypothetical Broad Panel Screening Results for Two Derivatives

Target ClassTargetDerivative 1 (%I @ 10 µM)Derivative 2 (%I @ 10 µM)Potential Clinical Implication
Primary Target Target X 95% 98% Desired Efficacy
GPCRAdrenergic α168%15%Hypotension, dizziness
GPCRDopamine D25%8%-
GPCRHistamine H175%22%Sedation
Ion ChannelhERG55%<5%Cardiac Arrhythmia (QTc)
EnzymePDE412%9%-
TransporterSerotonin Transporter (SERT)8%65%Antidepressant-like effects

Interpretation: In this hypothetical example, Derivative 1 shows high potency at the primary target but raises several red flags: interactions with Adrenergic α1 and Histamine H1 receptors, and most critically, with the hERG channel. Derivative 2, while also potent, displays a much cleaner profile, with its only significant off-target hit being the Serotonin Transporter, which could be an undesirable side effect or an opportunity for polypharmacology depending on the therapeutic goal. Derivative 2 is clearly the superior candidate for further investigation.

Tier 2: Focused Selectivity Profiling (e.g., Kinome Scanning)

If the primary target of the 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile series is a protein kinase, a broad kinome screen is essential. The human kinome contains over 500 members, and off-target kinase inhibition is a common cause of toxicity. Platforms like KINOMEscan® utilize competition binding assays to quantitatively measure the interaction of a compound against a large panel of kinases.[16][17][18]

Methodology: Active Site-Directed Competition Binding Assay

This method differs from traditional activity assays. An immobilized ligand (a general kinase inhibitor) is bound to a solid support. The kinase of interest is pre-incubated with the test compound and then applied to the immobilized ligand. The amount of kinase that binds to the support is inversely proportional to the affinity of the test compound for the kinase.[19]

Data Presentation & Interpretation

The data is often presented as a selectivity score (S) or percent of control, which can be used to generate a "tree-spot" diagram that visually maps the interactions across the human kinome. This allows for a rapid visual assessment of selectivity. Quantitative data (Kd values) for the most potent interactions are then determined.

Table 2: Hypothetical Kinome Scan Data (Select Hits)

KinaseDerivative 3 (Kd, nM)Derivative 4 (Kd, nM)
Primary Target Kinase 15 25
SRC850>10,000
LCK1,200>10,000
VEGFR22508,000
ABL1>10,000>10,000

Interpretation: Derivative 3, while potent, shows significant off-target activity against SRC family kinases and VEGFR2. Derivative 4 is slightly less potent on the primary target but is vastly more selective, making it a much more desirable candidate. The selectivity index (SI), calculated as SI = Kd (off-target) / Kd (on-target), can be used to quantify this. For VEGFR2, Derivative 4 has an SI of 320, whereas Derivative 3 has an SI of only ~17.

Tier 3: Mandatory In-Depth Safety and ADME Assays

Regardless of the results from broad panels, a few key assays are considered mandatory for any compound series progressing toward clinical development. These address the most common and severe mechanisms of drug-induced toxicity.

hERG Channel Inhibition Assay (Cardiotoxicity)

Inhibition of the hERG potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[20][21] This is a critical safety checkpoint.

Experimental Protocol: Patch Clamp Electrophysiology

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK-293).

  • Patch Clamp: Use automated or manual patch-clamp techniques to measure the ionic current flowing through the hERG channels in a single cell.

  • Baseline Measurement: Record the baseline hERG current.

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound.

  • Effect Measurement: Record the degree of inhibition of the hERG current at each concentration.

  • Data Analysis: Plot the concentration-response curve and calculate the IC50 value (the concentration at which the compound inhibits 50% of the hERG current).

Cytochrome P450 (CYP) Inhibition Panel (Drug-Drug Interactions)

This assay determines if a compound inhibits the major drug-metabolizing enzymes in the liver.[22] The FDA recommends testing against key isoforms such as CYP1A2, 2C9, 2C19, 2D6, and 3A4.[11][23]

Experimental Protocol: In Vitro CYP Inhibition Assay

  • System: Use human liver microsomes, which contain a mixture of CYP enzymes.

  • Incubation: Incubate the microsomes with a specific probe substrate for each CYP isoform, along with varying concentrations of the test compound.

  • Metabolite Formation: The reaction is allowed to proceed, and the CYP enzyme converts the substrate to a specific metabolite.

  • Quenching: The reaction is stopped (e.g., by adding acetonitrile).

  • Quantification: The amount of metabolite formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control to determine the IC50 value for each isoform.

Visualization: Key Safety Assay Workflow

cluster_herg hERG Assay (Patch Clamp) cluster_cyp CYP Inhibition Assay cluster_ames Ames Test (Mutagenicity) hERG_Cell hERG-expressing Cell Patch Measure Ionic Current hERG_Cell->Patch hERG_IC50 Determine IC50 (Cardiotoxicity Risk) Patch->hERG_IC50 CYP_System Human Liver Microsomes + Probe Substrate LCMS Quantify Metabolite (LC-MS/MS) CYP_System->LCMS CYP_IC50 Determine IC50 (DDI Risk) LCMS->CYP_IC50 Ames_System Salmonella Strains (His- Auxotrophs) Culture Culture on Histidine-free Media Ames_System->Culture Ames_Result Count Revertant Colonies (Mutagenic Potential) Culture->Ames_Result Test_Compound Test Compound (Concentration Series) Test_Compound->hERG_Cell Test_Compound->CYP_System Test_Compound->Ames_System

Caption: Workflow for critical Tier 3 safety and ADME assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound, which is a strong indicator of its potential to be a carcinogen.[24][25][26][27]

Experimental Protocol: Ames Test

  • Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own).

  • Exposure: Expose the bacterial strains to the test compound, both with and without a fraction of rat liver extract (S9). The S9 fraction contains metabolic enzymes (like CYPs) that can convert a non-mutagenic compound into a mutagenic metabolite.

  • Plating: Plate the treated bacteria on a minimal agar medium that lacks histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Analysis: Count the number of visible colonies. Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize histidine will be able to grow. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Conclusion: Synthesizing a Comprehensive Profile for Decision-Making

Establishing the cross-reactivity profile of a novel chemical series like the 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile derivatives is a foundational exercise in drug discovery. It is a process of systematic de-risking that requires a logical, tiered approach. By starting with a broad, cost-effective screen, researchers can quickly identify major liabilities and promising candidates. Subsequent, more focused assays—such as kinome profiling and mandatory safety screens for cardiotoxicity, metabolic interactions, and mutagenicity—provide the detailed, quantitative data needed for robust lead optimization and candidate selection.

The ultimate goal is to build a comprehensive data package that balances on-target potency with an acceptable off-target profile. This guide provides the strategic framework and validated methodologies to achieve that goal, empowering researchers to make informed, data-driven decisions and advance safer, more effective therapeutics into the clinic.

References

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  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

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comparative DFT studies on the reactivity of halogenated 2-(pyrrolidin-1-yl)benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

From Reactivity to TICT Dynamics

Executive Summary & Strategic Importance

The 2-(pyrrolidin-1-yl)benzonitrile scaffold represents a privileged structure in two distinct fields: it serves as a core pharmacophore for Selective Androgen Receptor Modulators (SARMs) and as a model system for Twisted Intramolecular Charge Transfer (TICT) fluorophores.

The introduction of halogens (F, Cl, Br, I) onto this benzenoid core dramatically alters its reactivity profile. This guide provides a comparative Density Functional Theory (DFT) framework to predict two critical behaviors:

  • Synthetic Reactivity: The facility of forming the scaffold via Nucleophilic Aromatic Substitution (

    
    ), where the halogen acts as the leaving group or activating substituent.
    
  • Photophysical Reactivity: The stability of the TICT state, where the halogen acts as a steric or electronic modulator, influencing fluorescence quantum yields and Stokes shifts.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy comparable to experimental values, the following DFT protocol is recommended. This workflow balances computational cost with the accurate description of charge-transfer states and weak interactions.

The Workflow

DFT_Workflow Start Structure Build (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (NIMAG=0 Check) Opt->Freq TDDFT TD-DFT (Excited States) (CAM-B3LYP or wB97XD) Freq->TDDFT Stable Minima Analysis Analysis (NBO, MEP, HOMO-LUMO) Freq->Analysis Ground State Props TDDFT->Analysis

Caption: Standardized DFT workflow for evaluating aminobenzonitrile derivatives. Note the switch to range-separated functionals (CAM-B3LYP) for excited states to correctly model charge transfer.

Functional Selection Justification
  • Ground State (Optimization): B3LYP/6-311++G(d,p) is the industry standard for organic geometries. The diffuse functions (++) are critical for the lone pair on the pyrrolidine nitrogen and the nitrile group.

  • Excited State (TICT): Standard B3LYP fails to describe long-range charge transfer, often underestimating excitation energies. CAM-B3LYP or wB97XD (includes dispersion) must be used to accurately predict the energy of the twisted state relative to the planar locally excited (LE) state.

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with Acetonitrile or Methanol is required, as TICT states are highly solvent-dependent.

Comparative Analysis: Synthetic Reactivity ( )

When synthesizing these scaffolds from 2-halobenzonitriles and pyrrolidine, the identity of the halogen dictates the reaction barrier. The reaction proceeds via a Meisenheimer complex.

Mechanism & Halogen Effect

The rate-determining step is typically the nucleophilic attack (formation of the Meisenheimer complex).

  • Fluorine (F): The most reactive. The high electronegativity of F lowers the LUMO energy of the ring at the ipso carbon, facilitating attack. It also stabilizes the anionic intermediate via strong inductive (-I) withdrawal.

  • Chlorine (Cl) / Bromine (Br): Slower reaction rates. While they are better leaving groups than F, the rate of attack is slower due to weaker -I effects and steric shielding.

  • Iodine (I): Least reactive in

    
     but offers a handle for subsequent metal-catalyzed couplings (Buchwald-Hartwig).
    
Quantitative Comparison (Simulated DFT Data)
Property2-Fluoro2-Chloro2-Bromo2-Iodo
C-X Bond Length (Å) 1.351.741.902.10
LUMO Energy (eV) -2.10-1.85-1.80-1.65
Mulliken Charge (ipso-C) +0.35+0.12+0.05-0.08
Predicted

Barrier
Lowest ModerateHighVery High

Insight: If your goal is to synthesize the 2-(pyrrolidin-1-yl)benzonitrile core, use the fluoro-precursor . DFT predicts the transition state energy is 4–6 kcal/mol lower than the chloro-analog due to stabilization of the incoming nucleophile.

Comparative Analysis: Photophysical Reactivity (TICT Dynamics)

Once formed, the reactivity of the molecule shifts to its interaction with light. 2-(pyrrolidin-1-yl)benzonitriles are classic "dual fluorescence" candidates. The molecule can exist in a planar Locally Excited (LE) state or twist the pyrrolidine ring to form a Twisted Intramolecular Charge Transfer (TICT) state.

The Steric Control Mechanism

The position and size of the halogen determine whether the TICT state is accessible.

TICT_Mechanism cluster_halogen Halogen Impact GS Ground State (S0) (Planar/Twisted) LE Locally Excited (S1) (Planar) GS->LE Excitation Excitation hv Absorption Barrier Rotational Barrier LE->Barrier Relaxation TICT TICT State (Perpendicular) Barrier->TICT Relaxation TICT->GS Red-Shifted Emission (or Quenching) Effect1 Ortho-Halogen: Increases GS Twist Lowers Barrier to TICT Effect2 Heavy Atom (I): Intersystem Crossing Quenches Fluorescence

Caption: Pathway from excitation to TICT state. Halogens modulate the 'Rotational Barrier' via steric bulk and electronic conjugation.

Halogen-Specific Photophysics
  • F-Derivative (Small): Minimal steric hindrance. The molecule can maintain a planar ground state.[1] Upon excitation, it can twist to the TICT state.[1][2][3] Expect dual fluorescence (LE + TICT emission).

  • Cl/Br-Derivative (Bulky): If placed ortho to the pyrrolidine, these force the pyrrolidine ring to twist even in the ground state (pre-twisted). This lowers the energy barrier to the TICT state, often resulting in only the red-shifted TICT emission being observed.

  • I-Derivative (Heavy): The "Heavy Atom Effect" introduces significant Spin-Orbit Coupling (SOC). This opens a pathway from the singlet excited state (

    
    ) to the triplet state (
    
    
    
    ).
    • Result: Fluorescence is quenched; phosphorescence may be observed at low temperatures.

Experimental Validation Protocols

To validate the DFT predictions, the following experiments are necessary.

Solvatochromic Shift Assay

TICT states are highly polar.

  • Protocol: Dissolve the compound in solvents of increasing polarity (Hexane

    
     Toluene 
    
    
    
    THF
    
    
    Acetonitrile).
  • Observation: If a TICT state is present, the emission band will show a massive bathochromic (red) shift in polar solvents (e.g., >50 nm shift), while the absorption band remains relatively stable.

  • DFT Correlation: Compare experimental

    
     with TD-DFT vertical excitation energies calculated in the respective solvent fields (PCM).
    
Variable Temperature NMR (VT-NMR)

To validate the ground-state twist and rotational barriers predicted by DFT.

  • Protocol: Record

    
    H NMR of the pyrrolidine protons at temperatures ranging from -50°C to +50°C.
    
  • Observation: At low temperatures, the rotation of the pyrrolidine ring slows, and the protons become chemically nonequivalent (decoalescence).

  • Calculation: Use the coalescence temperature (

    
    ) to calculate the experimental rotational barrier (
    
    
    
    ) and compare it to the DFT-calculated transition state energy.

References

  • TICT Dynamics in Pyrrolidinyl-Benzonitriles

    • Title: Ultrafast temporary charge transfer in pyrrolidinyl–benzonitrile and pyrrolyl–benzonitrile in the gas phase.
    • Source: Faraday Discussions, 2004.[4]

    • Link:[Link]

    • Relevance: Establishes the amino-twist as the reaction coordinate for charge transfer in this specific scaffold.[4]

  • Medicinal Chemistry Context (SARMs)

    • Title: Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs).[5] Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives.

    • Source: Bioorganic & Medicinal Chemistry Letters, 2017.[5]

    • Link:[Link][5]

    • Relevance: Validates the pharmaceutical relevance of the scaffold and provides synthesis d
  • General DFT Methodology for Halogenated Arom

    • Title: Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids.
    • Source: Indian Journal of Pure & Applied Physics, 2014.[6]

    • Link:[Link]

    • Relevance: Provides the foundational B3LYP/6-311++G(d,p)
  • TICT Design Principles

    • Title: Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores.[3]

    • Source: Chemical Society Reviews, 2021.
    • Link:[Link]

    • Relevance: Comprehensive review on designing TICT states, applicable to the electronic analysis of the pyrrolidine-benzonitrile system.

Sources

Safety Operating Guide

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

As researchers handling 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (CAS: Specific CAS may vary by synthesis batch, typically treated as a functionalized aryl nitrile), we must move beyond simple "waste bin" mentality. This compound presents a dual-hazard profile: the aryl nitrile moiety (potential for cyanide liberation under extreme conditions) and the organobromine substituent (requiring halogenated waste streams).

Effective disposal is not merely about compliance; it is about preventing downstream environmental contamination and ensuring the safety of waste management personnel. This guide outlines the segregation, packaging, and ultimate destruction protocols required for this specific scaffold.

Waste Characterization & Hazard Profiling

Before initiating disposal, the waste must be characterized to determine the correct waste stream. 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is a halogenated, nitrogen-containing organic solid.

Chemical Hazard Profile
ParameterCharacteristicOperational Implication
Functional Groups Aryl Nitrile (-CN), Aryl Bromide (-Br), Tertiary Amine (Pyrrolidine)Must be segregated from strong oxidizers and strong acids.
Waste Stream Halogenated Organic Presence of Bromine mandates "Halogenated" classification to prevent corrosion of standard incinerators.
Physical State Solid (typically) or Solution (in organic solvents)Solids require double-bagging/jarring; Solutions require compatible solvent carboys.
Reactivity Stable under normal conditions.Avoid mixing with strong acids (risk of hydrolysis) or strong oxidizers (exothermic reaction).
Toxicity Irritant; Potential Aquatic ToxinDo not dispose of down the drain. Zero discharge to sewer systems.

Segregation and Packaging Protocol

The most critical error in laboratory waste management is improper segregation. Mixing this compound with non-halogenated solvents or incompatible acids creates a "mystery waste" that is expensive and dangerous to treat.

Workflow: The Decision Matrix

The following logic flow dictates the handling of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile based on its physical state in your workflow.

Disposal_Matrix Start Waste Generation: 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile State_Check Determine Physical State Start->State_Check Solid Solid / Pure Substance State_Check->Solid Liquid Solution / Mother Liquor State_Check->Liquid Solid_Prep 1. Place in Screw-Top Jar 2. Label 'Solid Halogenated Waste' Solid->Solid_Prep Liquid_Check Check Solvent Compatibility Liquid->Liquid_Check Halo_Solv Halogenated Solvent (e.g., DCM, Chloroform) Liquid_Check->Halo_Solv NonHalo_Solv Non-Halogenated Solvent (e.g., EtOAc, DMF) Liquid_Check->NonHalo_Solv Combine_Halo Combine in Halogenated Waste Carboy Halo_Solv->Combine_Halo Compatible Segregate_Mix Segregate as 'Halogenated' due to Solute NonHalo_Solv->Segregate_Mix Contamination Rule

Figure 1: Decision matrix for segregating 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile waste. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute often necessitates labeling the entire mixture as halogenated waste depending on concentration thresholds.

Detailed Procedures

A. Solid Waste Disposal (Pure Compound or Contaminated Solids)

  • Primary Containment: Transfer the solid substance into a clear, chemically compatible wide-mouth jar (HDPE or Glass).

  • Debris Management: Any contaminated spatulas, weigh boats, or gloves should be placed in a dedicated "Solid Hazardous Waste" bag (typically yellow or clear thick-walled polyethylene).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "5-Bromo-2-(pyrrolidin-1-yl)benzonitrile" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.

  • Secondary Containment: Place the jar/bag into the satellite accumulation area bucket.

B. Liquid Waste Disposal (Reaction Mixtures)

  • The 1% Rule: In many jurisdictions, if a halogenated solute (the bromine on the benzene ring) exceeds a certain concentration (often 1-2%), the entire solvent stream must be treated as halogenated waste, even if the solvent itself is Ethyl Acetate or Methanol.

  • Protocol:

    • Verify the pH of the solution is between 6 and 10. Avoid acidic conditions to prevent any theoretical degradation of the nitrile.

    • Pour into the Halogenated Waste Carboy (Red can or safety carboy).

    • Record the addition on the carboy's log sheet.

Spill Response & Emergency Contingencies

Accidental release of the solid powder or concentrated solution requires immediate, structured intervention to prevent exposure and facility contamination.

Spill Cleanup Workflow

This protocol ensures the safety of the responder while effectively containing the nitrile-bearing compound.

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Mechanical Pickup (Scoop solids / Wipe liquids) Contain->Clean Decon 5. Decontamination (Soap/Water Wash) Clean->Decon Disposal 6. Disposal (Seal in HazWaste Bag) Decon->Disposal

Figure 2: Emergency spill response workflow. Immediate isolation reduces the risk of tracking the brominated compound into clean areas.

Critical Note on Cleaning Agents: Do not use bleach (sodium hypochlorite) immediately on concentrated nitrile spills without ventilation, as interactions with certain amine byproducts (from the pyrrolidine moiety) can be complex. Use a standard detergent solution for the final wash down.

Ultimate Fate: The Incineration Logic

Why do we segregate this way? Understanding the downstream processing builds trust in the protocol.

  • Halogen Management: The bromine atom in 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile will form Hydrogen Bromide (HBr) upon combustion.

    • Non-Halogenated Kilns: Lack the scrubbers to remove HBr, leading to corrosion and acid rain emissions.

    • Halogenated Kilns: Equipped with caustic scrubbers to neutralize acid gases.

  • Nitrile Destruction: High-temperature incineration (typically >1000°C) is required to completely break the C-N triple bond, converting it to

    
     and 
    
    
    
    rather than releasing toxic intermediates.

Self-Validating System:

  • Validation: Before sealing a waste container, ask: "Does this container have a 'Halogenated' label?"

  • Reasoning: If the answer is No, and the compound is inside, the system has failed. The bromine content dictates the stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Nitriles. United States Department of Labor. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.